molecular formula C14H23N B091056 4-Octylaniline CAS No. 16245-79-7

4-Octylaniline

Cat. No.: B091056
CAS No.: 16245-79-7
M. Wt: 205.34 g/mol
InChI Key: ORKQJTBYQZITLA-UHFFFAOYSA-N
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Description

Micrometer-sized oil droplet of 4-octylaniline containing 5 mol% of an amphiphilic catalyst exhibits a self-propelled motion, producing tiny oil droplets. Kinetics of proton transfer facilitated by this compound across the water/1,2-dichloroethane interface has been investigated by cyclic voltammetry and ac impedance.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-octylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKQJTBYQZITLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022266
Record name 4-Octylaniline
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Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16245-79-7
Record name 4-Octylbenzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octylaniline
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Record name 4-Octylaniline
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Record name 4-octylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-OCTYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FN212WZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Octylaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-Octylaniline

Foreword

Prepared for researchers, chemists, and drug development professionals, this guide offers a comprehensive exploration of this compound (CAS No. 16245-79-7). As a substituted aniline, this compound possesses a unique combination of properties conferred by its aromatic amino group and the long, lipophilic octyl chain. This duality makes it a valuable intermediate in various synthetic applications, from materials science to the synthesis of complex organic molecules. This document moves beyond a simple recitation of data, aiming to provide a Senior Application Scientist's perspective on the causality behind its chemical behavior, its synthesis, and its practical handling.

Molecular Identity and Physicochemical Profile

This compound is an organic compound characterized by an octyl group substituted at the para-position of an aniline ring.[1][2] This structure dictates its physical and chemical properties, blending the reactivity of an aromatic amine with the solubility characteristics of a long-chain alkane.

Structure and Identifiers

The fundamental structure is key to understanding its reactivity and interactions. The electron-donating amino group activates the aromatic ring, while the bulky, non-polar octyl chain influences its physical state, solubility, and steric hindrance in reactions.

Caption: Molecular Structure of this compound.

Physicochemical Data

The physical properties of this compound are summarized below. Its high boiling point is consistent with its molecular weight, and its insolubility in water is expected due to the large hydrophobic octyl group.[3][4] It is, however, soluble in common organic solvents like ethanol and acetone.[3]

PropertyValueSource(s)
CAS Number 16245-79-7[1][2][3][4][5]
Molecular Formula C₁₄H₂₃N[1][2][4]
Molecular Weight 205.34 g/mol [1][2][4]
Appearance Colorless to pale yellow or orange liquid; may be a powder or lump[3][6][7]
Melting Point 17 °C[4][6][7]
Boiling Point ~300-311 °C (at 760 mmHg); 175 °C (at 13 mmHg)[3][4][6][7]
Density 0.898 g/mL at 25 °C[4][7]
Refractive Index (n20/D) 1.516[4][7]
Water Solubility Insoluble[3][4][7]
pKa 4.96 ± 0.10 (Predicted)[3][4]
Storage Conditions Room temperature, in a dark place, under an inert atmosphere[3][4][7]

Synthesis and Purification

From a practical standpoint, a reliable synthesis is paramount. While several routes to this compound exist, a common and effective laboratory-scale method involves a two-step process starting from n-octylbenzene. This method is reported to produce better yields compared to the high-temperature reaction of aniline with 1-octanol.[8]

Synthetic Workflow: Nitration-Reduction Route

The rationale for this two-step approach is its reliability and the commercial availability of the starting material. The nitration step introduces a nitro group, which is a versatile precursor to the amine. The subsequent reduction is a standard and high-yielding transformation.

G start Start: n-Octylbenzene step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate Intermediate: 4-Nitrooctylbenzene step1->intermediate step2 Step 2: Reduction (Sn / HCl) intermediate->step2 product Crude this compound step2->product purify Purification (Distillation) product->purify final Final Product: Pure this compound purify->final

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from n-Octylbenzene

This protocol is based on the established method of nitrating an alkylbenzene followed by reduction.[8] The choice of tin and hydrochloric acid for the reduction is a classic, robust method for converting aromatic nitro compounds to anilines.

Step 1: Nitration of n-Octylbenzene

  • Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

  • Addition: Slowly add n-octylbenzene to the cooled acid mixture via the dropping funnel, ensuring the temperature is maintained below 10 °C. The exothermicity of the reaction necessitates slow addition and efficient cooling to prevent over-nitration and side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture over crushed ice. The nitrated product, being organic, will separate. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield crude 4-nitrooctylbenzene.

Step 2: Reduction to this compound

  • Setup: In a round-bottom flask, place the crude 4-nitrooctylbenzene, granulated tin, and ethanol.

  • Addition: Heat the mixture and add concentrated hydrochloric acid portion-wise. The reaction is exothermic and will proceed vigorously.

  • Reaction: After the addition, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and make it strongly alkaline by adding a concentrated sodium hydroxide solution. This step is crucial as it deprotonates the anilinium salt and precipitates tin salts.

  • Extraction: Extract the liberated this compound with an organic solvent. Wash the combined organic layers with water and dry over a suitable drying agent.

  • Purification: The final product is purified by vacuum distillation to yield pure this compound as a colorless or pale yellow liquid.[8] Distillation is essential to remove any non-volatile impurities and unreacted starting material.[8]

Spectroscopic Characterization

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. The data presented here are based on typical values and spectral databases for this compound.[1][2]

Overview of Spectroscopic Data

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's structure.[9][10][11][12]

TechniqueKey Observations
¹H NMR Signals in the aromatic region (typically 6.5-7.5 ppm) showing a para-substitution pattern (two doublets). Aliphatic signals for the octyl chain, including a characteristic triplet for the terminal methyl group (~0.9 ppm) and a triplet for the benzylic CH₂ group (~2.5 ppm). A broad singlet for the NH₂ protons.[2]
¹³C NMR Four signals in the aromatic region, confirming para-substitution.[13] Multiple signals in the aliphatic region corresponding to the eight carbons of the octyl chain.[2]
IR Spectroscopy Characteristic N-H stretching bands for a primary amine (two bands in the 3300-3500 cm⁻¹ region). C-H stretching for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) groups. C=C stretching bands in the aromatic region (1500-1600 cm⁻¹).[1][2][11]
Mass Spectrometry (EI) A molecular ion (M⁺) peak at m/z = 205. The base peak is often observed at m/z = 106, corresponding to the loss of a heptyl radical ([M-C₇H₁₅]⁺), which is a characteristic fragmentation for alkyl anilines.[1][2]

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its two key functional domains: the aniline moiety and the octyl chain. It is primarily used as a versatile intermediate in organic synthesis.[3]

Reactivity of the Aniline Moiety

The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. Given the para-position is blocked by the octyl group, substitutions (e.g., halogenation, nitration) will be directed to the ortho positions (positions 2 and 6 relative to the amino group). The amino group itself can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are highly versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.

Influence of the Octyl Chain

The long alkyl chain imparts significant lipophilicity to the molecule. This property is exploited in applications such as:

  • Extraction: It has been used as an extractant for recovering microgram quantities of ruthenium(IV) from halide media.

  • Material Science: Micrometer-sized droplets of this compound have been shown to exhibit self-propelled motion when containing an amphiphilic catalyst, highlighting its potential use in dynamic soft matter systems.[14]

  • Precursor for Biologically Active Molecules: Its structure makes it a suitable building block for complex molecules. For instance, it has been used in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, a signaling lipid involved in numerous physiological processes.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The information is derived from aggregated GHS data and safety data sheets.[2]

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2][4] It may be harmful if swallowed or in contact with skin.[2] A significant hazard is its high toxicity to aquatic life with long-lasting effects.[2]

  • Precautions for Safe Handling:

    • Avoid all personal contact, including inhalation of vapors or mists.[15][16]

    • Use in a well-ventilated area.[15]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

    • Wash hands thoroughly after handling.[16]

    • Avoid release to the environment.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[16] Store under an inert atmosphere and away from light.[4][7]

Conclusion

This compound is a compound of significant interest due to its bifunctional nature. Its chemical properties, governed by the interplay between the aromatic amine and the aliphatic chain, make it a valuable intermediate in diverse fields. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for its effective and safe utilization in research and development. Further investigation into its applications, particularly in medicinal chemistry and materials science, is warranted.[3]

References

  • The preparation of n-octylaniline and its application in the extraction of noble metals. South African Journal of Chemistry. [Link]

  • This compound. ChemBK. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound | C14H23N | CID 85346. PubChem, National Institutes of Health. [Link]

  • 4-n-Octylaniline, 25g, Each. CP Lab Safety. [Link]

  • 4-Octyl-N-phenylaniline | C20H27N | CID 61335. PubChem, National Institutes of Health. [Link]

  • 16245-79-7 4-n-Octylaniline. Win-Win Chemical. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University Course Material. [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-La Crosse. [Link]

  • 4-BUTYLANILINE MSDS. Loba Chemie. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Octylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylaniline, a substituted aniline with an eight-carbon alkyl chain, is a compound of significant interest in various fields, including materials science and pharmaceutical development. Its amphiphilic nature, arising from the hydrophilic aniline head and the hydrophobic octyl tail, imparts unique properties that are exploited in applications such as an extractant for metal ions and a precursor in the synthesis of specialized organic molecules.[1] A thorough understanding of its physical properties is paramount for its effective application and for predicting its behavior in different chemical environments. This guide provides a detailed overview of the core physical characteristics of this compound, supported by experimental methodologies and theoretical considerations.

Molecular and Chemical Identity

  • Chemical Name: this compound

  • Synonyms: 4-n-Octylaniline, p-Octylaniline, 4-Octylbenzenamine[2]

  • CAS Number: 16245-79-7

  • Molecular Formula: C₁₄H₂₃N[3]

  • Molecular Weight: 205.34 g/mol [3][4]

  • Chemical Structure:

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its fundamental physical properties. These properties are crucial for handling, storage, and application of the compound.

PropertyValueConditions
Appearance Colorless to pale yellow or orange liquid/powder to lump[1][2]Ambient Temperature
Melting Point 17 °C[1][3]-
Boiling Point 175 °C[1][3][5]at 13 mmHg
Density 0.898 g/mL[1][3]at 25 °C
Refractive Index n20/D 1.516[1][3]at 20 °C
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.[1][2][3]-

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. The following sections detail the standard experimental protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[6] Impurities typically cause a depression and broadening of the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of powdered this compound is introduced into a capillary tube, which is then sealed at one end.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or an automated instrument.

  • Heating: The apparatus is heated slowly and steadily.[7]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6] For a pure compound like this compound, this range is expected to be narrow.

Diagram of Melting Point Determination Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Powder this compound prep2 Pack into Capillary Tube prep1->prep2 meas1 Place in Melting Point Apparatus prep2->meas1 meas2 Heat Slowly meas1->meas2 meas3 Observe Phase Transition meas2->meas3 data1 Record Start of Melting (T1) meas3->data1 data2 Record Completion of Melting (T2) data1->data2 data3 Report Melting Range (T1-T2) data2->data3

Caption: Workflow for determining the melting point of this compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. As this compound has a relatively high boiling point at atmospheric pressure, it is often determined under reduced pressure to prevent decomposition. The reported boiling point of 175 °C is at a reduced pressure of 13 mmHg.[1][3][5]

Experimental Protocol (Distillation Method):

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. A vacuum source is connected to the apparatus.

  • Sample Introduction: A small volume of this compound is placed in the distillation flask along with boiling chips.

  • Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 13 mmHg) using a vacuum pump.

  • Heating: The distillation flask is heated gently.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Diagram of Boiling Point Determination Workflow (Reduced Pressure)

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_record Data Recording setup1 Assemble Distillation Apparatus setup2 Add this compound & Boiling Chips setup1->setup2 setup3 Connect to Vacuum Source setup2->setup3 dist1 Reduce Pressure setup3->dist1 dist2 Heat Gently dist1->dist2 dist3 Observe Boiling & Condensation dist2->dist3 rec1 Record Stable Temperature dist3->rec1 rec2 Record Pressure rec1->rec2 rec3 Report Boiling Point @ Pressure rec2->rec3

Caption: Workflow for determining the boiling point of this compound under reduced pressure.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume.[8] For a liquid like this compound, density can be readily determined using a pycnometer or a graduated cylinder and a balance.

Experimental Protocol (Graduated Cylinder and Balance):

  • Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[9]

  • Volume of Sample: A known volume of this compound is carefully transferred into the graduated cylinder.

  • Mass of Cylinder and Sample: The total mass of the graduated cylinder containing the this compound is measured.[9]

  • Calculation: The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the total mass. The density is then calculated by dividing the mass of the sample by its volume.[10]

Density_Workflow start Start mass_empty Weigh Empty Graduated Cylinder (m1) start->mass_empty add_liquid Add Known Volume of this compound (V) mass_empty->add_liquid mass_full Weigh Cylinder with Liquid (m2) add_liquid->mass_full calc_mass Calculate Mass of Liquid (m = m2 - m1) mass_full->calc_mass calc_density Calculate Density (ρ = m / V) calc_mass->calc_density end_node End calc_density->end_node

Sources

Technical Monograph: Thermophysical Profile & Handling of 4-Octylaniline

[1]

Part 1: Executive Technical Summary[1]

4-Octylaniline (p-n-octylaniline) represents a critical intermediate in the synthesis of metallomesogens, liquid crystals, and surface-active agents.[1] Its utility in drug development stems from its amphiphilic nature, allowing it to serve as a lipophilic building block that modifies the bioavailability of pharmacophores.[1][2]

Understanding its phase transitions—specifically its proximity to ambient temperature for melting and its high boiling point—is non-negotiable for reproducible experimental design.[1][2] This molecule exists on the cusp of phase stability at room temperature, behaving as a viscous liquid that can crystallize unexpectedly during storage or transport.[1][2]

Core Identity Matrix
ParameterTechnical Specification
IUPAC Name This compound
CAS Registry Number 16245-79-7
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol
Physical State (25°C) Viscous Liquid (Colorless to pale yellow; darkens on oxidation)

Part 2: Thermophysical Data Analysis

The handling of this compound is dictated by two primary physical constants: a near-ambient melting point and a high boiling point that necessitates vacuum manipulation to prevent thermal decomposition.[1][2]

Melting Point (MP)[1]
  • Experimental Value: 17°C - 19°C (Lit.)

  • Operational Implication:

    • At standard laboratory temperatures (20–25°C), the material is a liquid.[1][2][3]

    • Cold Storage Risk: If stored in a refrigerator (4°C), the material will crystallize.[1][2] Attempting to pipette or dispense the solid directly can lead to mass transfer errors.[1][2]

    • Thawing Protocol: Gentle warming to 25°C is required to return it to a homogeneous liquid phase before aliquoting.[1][2]

Boiling Point (BP)[1]
  • Atmospheric Pressure (760 mmHg): ~300°C (Extrapolated; decomposition likely before boiling).[1][2]

  • Reduced Pressure (13 mmHg): 175°C [1][3][4][5][6]

  • Operational Implication:

    • Distillation at atmospheric pressure is forbidden due to the high probability of amine oxidation and thermal degradation (formation of azo/azoxy impurities).[1][2]

    • Vacuum Requirement: Purification must occur under high vacuum (<15 mmHg).[1][2]

Comparative Phase Data Table

The following table contrasts this compound with its homologs to illustrate the "Odd-Even" and chain-length effects on phase transitions.

CompoundAlkyl ChainMelting Point (°C)Boiling Point (Reduced Pressure)
4-ButylanilineC4-14°C112°C @ 10 mmHg
This compound C8 17°C 175°C @ 13 mmHg
4-DodecylanilineC1235-39°C220°C @ 15 mmHg

Note: As the alkyl chain lengthens, Van der Waals interactions increase, raising the melting point from sub-zero (butyl) to solid-at-RT (dodecyl).[1] Octyl sits in the transitional zone.[1][2]

Part 3: Experimental Determination & Validation

To ensure data integrity in your specific lot, you must validate these properties. Relying solely on the label is insufficient for high-precision synthesis.[1][2]

Differential Scanning Calorimetry (DSC) for MP Validation

Objective: Confirm purity and precise melting onset. Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of this compound in an aluminum pan.

  • Cooling: Cool to -20°C at 5°C/min to ensure full crystallization.

  • Heating: Ramp from -20°C to 50°C at 2°C/min.

  • Analysis: The endothermic peak onset corresponds to the melting point.[1][2] A sharp peak indicates high purity; a broad peak suggests solvent contamination or oxidation.[1][2]

Refractive Index as a Purity Proxy

Because MP is difficult to measure visually for a liquid near RT, Refractive Index (RI) is a faster validation tool.[1][2]

  • Standard Value:

    
    [1][3][4][5][6]
    
  • Method: Calibrate refractometer with water (

    
    ). Apply 2 drops of this compound.[1][2] Temperature control at 20°C is critical, as RI changes with temperature (
    
    
    ).[1][2]

Part 4: Purification Protocol (Vacuum Distillation)

The most common failure mode in using this compound is the presence of oxidation products (brown color).[1][2] The following protocol restores the material to a clear, colorless liquid.

Safety Prerequisite: Perform in a fume hood. This compound is toxic to aquatic life and a skin irritant.[1][2][7]

Step-by-Step Workflow
  • Setup: Assemble a short-path distillation apparatus. Use a Vigreux column if high purity separation from homologs is needed, but a simple short-path is usually sufficient for removing oxidation products.[1][2]

  • Vacuum Application: Connect a high-vacuum pump capable of reaching <5 mmHg. Insert a manometer.[1][2]

  • Heating:

    • Use an oil bath with magnetic stirring.[1][2]

    • Do not use a heating mantle directly on the flask to avoid hot spots.[1][2]

  • Process:

    • Evacuate system to stable pressure (e.g., 2–5 mmHg).[1][2]

    • Slowly raise oil bath temperature.[1][2]

    • Calculation: If BP is 175°C at 13 mmHg, at 2 mmHg the BP will drop to approx 130–140°C.[1][2]

    • Discard the first 5% (forerun) which contains water or volatile amines.[1][2]

    • Collect the main fraction when the vapor temperature stabilizes.[1][2]

  • Storage: Backfill with Argon or Nitrogen .[1][2] Store in an amber vial at 4°C.

Diagram 1: Vacuum Distillation Logic Flow

VacuumDistillationStartCrude this compound(Brown/Oxidized)SetupAssemble Short-Path Distillation(Grease joints, secure clips)Start->SetupVacuumApply Vacuum(Target: <10 mmHg)Setup->VacuumHeatRamp Oil Bath Temp(Target: ~150-180°C)Vacuum->HeatCheckVapor Temp Stable?Heat->CheckCollectCollect Main Fraction(Clear Liquid)Check->CollectTemp StableDiscardDiscard Forerun(Volatiles/Water)Check->DiscardTemp RisingStoreStore under Argon(Amber Vial, 4°C)Collect->StoreDiscard->Check

Caption: Logic flow for the purification of this compound via reduced pressure distillation to remove oxidation impurities.

Part 5: Structure-Property Relationships[1][2]

Understanding why this compound behaves this way allows for better prediction of its behavior in formulations.[1][2] The octyl chain introduces significant hydrophobicity and disrupts the crystal packing efficiency compared to shorter aniline homologs.[1][2]

Diagram 2: Molecular Phase Drivers[1]

PhaseDriversMoleculeThis compound StructureHeadAmine Head Group(Polar/H-Bonding)Molecule->HeadTailOctyl Tail (C8)(Lipophilic/Flexible)Molecule->TailEffect1High Boiling Point(>300°C atm)Head->Effect1H-Bonding increases BPEffect3Surface Activity(Amphiphilic)Head->Effect3Effect2Low Melting Point(17°C)Tail->Effect2Chain flexibility disrupts packingTail->Effect3

Caption: Mechanistic drivers of this compound's physical properties, linking molecular structure to macroscopic phase behavior.

Part 6: References

  • Sigma-Aldrich. (2025).[1][2] this compound Product Specification & Safety Data Sheet. Merck KGaA.[1][2]

  • PubChem. (2025).[1][2][8] this compound Compound Summary (CID 85346).[1][2][9] National Center for Biotechnology Information.[1][2]

  • ChemicalBook. (2025).[1][2] this compound Physical Properties and CAS Data.

  • Toyota, T., et al. (2009).[1][2] "Self-Propelled Oil Droplets Consuming 'Fuel' Surfactant".[1][2] Journal of the American Chemical Society, 131(14), 5012-5013.[1][2] (Demonstrates application of this compound phase behavior in active matter).

Commercial Sources of 4-Octylaniline: A Technical Procurement & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of commercial sources for 4-Octylaniline (CAS 16245-79-7) , tailored for application scientists and drug development professionals.[1][2][3]

Executive Summary: The Supply Landscape

This compound (4-n-Octylaniline) is a critical intermediate used in the synthesis of sphingosine-1-phosphate analogs, liquid crystal formulations, and noble metal extraction ligands.[1][2][3] Unlike commodity anilines, this compound occupies a "specialty tier" in the supply chain.[1][2][3]

For researchers, the primary challenge is not availability, but isomeric purity .[3] Industrial synthesis routes often yield mixtures of para- and ortho- isomers, alongside branched alkyl variants.[1][2][3] This guide categorizes sources by utility and defines a self-validating quality control (QC) protocol to ensure experimental integrity.

Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
CAS Registry 16245-79-7 Distinguishes n-octyl from tert-octyl or branched isomers.[1][2][3]
Purity >98.0% (GC)Essential to prevent regio-isomeric side reactions in drug synthesis.[1][2][3]
Appearance Clear to pale yellow liquidDarkening indicates oxidation (azo/azoxy formation).[3]
Water Content <0.5%Critical for moisture-sensitive coupling reactions (e.g., isocyanate formation).[1][2][3]

Chemical Profile & Isomeric Vigilance

Warning: The term "Octylaniline" is often used loosely in industrial catalogs.[3] You must verify the linear nature of the alkyl chain.

  • Target Compound: 4-n-Octylaniline (Linear chain).[1][2][3]

  • Common Imposter: 4-(1,1,3,3-tetramethylbutyl)aniline (often called "4-tert-octylaniline").[1][2][3]

  • Impact: The branched isomer has significantly different steric hindrance and solubility profiles, which will alter binding affinities in biological assays or packing modes in liquid crystals.[3]

Synthesis-Derived Impurity Logic

Understanding the commercial synthesis route allows you to predict impurities that a Certificate of Analysis (CoA) might omit.[1][2][3]

Route A: Nitration of Octylbenzene (High Purity)

  • Process: n-Octylbenzene

    
     Nitration 
    
    
    
    Reduction.[1][2][3]
  • Impurities: Trace ortho-octylaniline (<1%); unreacted octylbenzene.[1][2][3]

  • Verdict: Preferred for pharmaceutical applications.[1][2][3]

Route B: Friedel-Crafts Alkylation (Industrial Grade) [1][2][3]

  • Process: Aniline + 1-Octanol/1-Octene (Lewis Acid Catalyst).[1][2][3]

  • Impurities: Higher levels of ortho-isomer (up to 5-10% if unregulated); poly-alkylated species (2,4-dioctylaniline).[1][2][3]

  • Verdict: Suitable for bulk extraction ligands; requires distillation for synthesis.[1][2][3]

SynthesisPathways cluster_0 Route A: Nitration (Pharma Grade) cluster_1 Route B: Alkylation (Technical Grade) Octylbenzene Octylbenzene Nitration Nitration Octylbenzene->Nitration Major Reduction Reduction Nitration->Reduction Major Ortho_Isomer Ortho_Isomer Nitration->Ortho_Isomer Minor (<1%) Pure_Para 4-n-Octylaniline (>98%) Reduction->Pure_Para Major Aniline_Octanol Aniline_Octanol Alkylation Alkylation Aniline_Octanol->Alkylation Tech_Mix Tech_Mix Alkylation->Tech_Mix Tech_Mix->Pure_Para Requires Distillation Ortho_High Ortho_High Tech_Mix->Ortho_High High (5-10%) Di_Alkylated Di_Alkylated Tech_Mix->Di_Alkylated Poly-substituted

Figure 1: Comparison of synthesis routes.[1][2][3] Route A (Nitration) typically yields higher regio-selectivity compared to Route B (Direct Alkylation).[1][2][3]

Commercial Sourcing Strategy

Procurement should be dictated by the phase of development.[3]

Tier 1: Catalog Suppliers (Discovery/Pre-Clinical)

Use for: Analytical standards, biological assays, gram-scale synthesis.[1][3]

  • Sigma-Aldrich (Merck): Catalog #233528.[1][2][3] High reliability for isomeric purity.

  • TCI America: Catalog #O0186.[2][3][4][5] Good balance of cost and purity (>98%).[3]

  • Alfa Aesar (Thermo Fisher): Often repackages from primary synthesizers; verify lot-specific CoA.[1][2][3]

Tier 2: Bulk & Custom Synthesis (Pilot/Manufacturing)

Use for: Kg-scale extraction, pilot plant runs.[1][2][3]

  • Strategy: When moving to >1kg, catalog prices ($70/g) become prohibitive.[3]

  • Sourcing: Contact specialty aniline manufacturers in India or China (e.g., Win-Win Chemical, Synscale).[1][2][3]

  • Mandatory Check: Request a "Type Sample" before bulk purchase. Run the Analytical Verification Protocol (Section 4) on this sample to ensure it is not Route B material disguised as Route A.

Analytical Verification Protocol (Self-Validating)

Do not rely solely on the supplier's CoA for critical applications. The following protocol validates identity and purity.

Method: Gas Chromatography (GC-FID/MS)

This method separates the para isomer from the ortho isomer and unreacted aniline.[1][2][3]

Instrument Parameters:

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.[1][2][3]

  • Carrier Gas: Helium at 1.0 mL/min.[2][3]

  • Inlet: 250°C, Split ratio 50:1.

  • Oven Program:

    • Hold 100°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID at 300°C (or MS scan 40-500 m/z).

Interpretation:

  • Retention Time (RT): this compound will elute later than Aniline and Octylbenzene.[1][2][3]

  • Isomer Check: Look for a small peak immediately preceding the main peak.[3] This is likely the ortho-isomer (2-octylaniline).[1][2][3]

    • Acceptance Criteria: Main peak area > 98%.[1][2][3] Ortho-isomer < 1.0%.[1][2][3]

Rapid Identity Check (NMR)[2][3]
  • 1H NMR (CDCl3):

    • Aromatic Region: Two doublets (AA'BB' system) at

      
       ~7.0 (2H) and 
      
      
      
      ~6.6 (2H).[3] This confirms 1,4-substitution (para).[1][2][3]
    • Aliphatic Region: Triplet at

      
       ~0.9 (terminal methyl), broad multiplet 
      
      
      
      1.2-1.6 (chain), triplet at
      
      
      ~2.5 (benzylic CH2).[2][3]
    • Note: If the aromatic region shows complex splitting rather than clean doublets, significant ortho impurity is present.[3]

Handling & Storage (Stability)

Anilines are prone to oxidation, turning from colorless to dark brown/red.[3]

  • Storage: Store at room temperature or 4°C, strictly under Argon or Nitrogen .

  • Container: Amber glass to prevent photo-oxidation.[1][2][3]

  • Rescue: If the liquid has darkened significantly, it can be purified via vacuum distillation (bp 175°C / 13 mmHg).[3]

DecisionTree Start Start: Select Source Scale What is the scale? Start->Scale Small < 100g (R&D) Scale->Small Discovery Large > 1kg (Pilot) Scale->Large Development Catalog Tier 1: Sigma/TCI (High Cost, High Assurance) Small->Catalog Bulk Tier 2: Custom/Bulk (Low Cost, High Risk) Large->Bulk Pass Pass: Use in Synthesis Catalog->Pass Usually Safe QC_Check Run Internal QC? (GC-FID + NMR) Bulk->QC_Check Mandatory QC_Check->Pass >98% Para Fail Fail: Distill or Reject QC_Check->Fail High Ortho/Color

Figure 2: Procurement Decision Tree. Bulk sourcing requires mandatory internal validation due to higher risk of isomeric impurities.[1]

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 85346, this compound. Retrieved from [Link][2][3]

  • Lokhande, T. N., et al. (2000).[2][3] Extraction of ruthenium(IV) from hydrochloric acid medium with N-octylaniline. Indian Journal of Chemistry. (Cited for application context).

Sources

An In-Depth Technical Guide to 4-Octylaniline: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-octylaniline, a versatile chemical intermediate with significant applications in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core chemical and physical properties of this compound, details its synthesis and purification, and explores its utility as a building block for pharmacologically active molecules.

Introduction: The Versatility of the Aniline Scaffold

Aniline and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an alkyl chain, such as the octyl group in this compound, imparts specific physicochemical properties that can be leveraged to modulate the biological activity and pharmacokinetic profile of a molecule. The lipophilic nature of the octyl group, for instance, can enhance membrane permeability, a critical factor in drug design. This guide will focus specifically on the para-substituted isomer, this compound, and its role as a valuable intermediate in the synthesis of complex organic molecules.

Nomenclature and Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive understanding of this nomenclature is essential for accurate literature searches and material procurement.

Systematic & Common Names CAS Registry Number Other Identifiers
This compound16245-79-7Benzenamine, 4-octyl-
4-n-Octylanilinep-Octylaniline
4-Octylphenylamine4-Octylbenzenamine
p-n-OctylanilineEINECS 240-358-7
Aniline, p-octyl-UNII-O9FN212WZZ

A comprehensive list of synonyms is available through public chemical databases such as PubChem.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.

Property Value Source
Molecular Formula C₁₄H₂₃N[2]
Molecular Weight 205.34 g/mol [2]
Appearance Colorless to pale yellow or orange liquid/powder,
Melting Point 17 °C[3]
Boiling Point 175 °C at 13 mmHg[3]
Density 0.898 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.516[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.
pKa 4.96 ± 0.10 (Predicted)[3]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the octyl chain. The aromatic protons typically appear as two doublets in the aromatic region, indicative of a 1,4-disubstituted benzene ring. The protons of the octyl chain will present as a series of multiplets, with the terminal methyl group appearing as a triplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the eight carbons of the octyl chain and the six carbons of the aromatic ring. The number of signals in the aromatic region will confirm the para-substitution pattern.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 205.34). Fragmentation patterns will be consistent with the loss of alkyl fragments from the octyl chain and cleavage of the aniline ring.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and efficient method involves the acylation of aniline followed by a Friedel-Crafts acylation and subsequent reduction.

synthesis_workflow cluster_0 Step 1: Acylation of Aniline cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Clemmensen or Wolff-Kishner Reduction Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection of Amine AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide Intermediate 4-Octanoylacetanilide Acetanilide->Intermediate Acylation at para-position OctanoylChloride Octanoyl Chloride OctanoylChloride->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate AmineIntermediate 4-Octanoylaniline Intermediate->AmineIntermediate Deprotection HCl_H2O Acidic Hydrolysis (HCl/H₂O) HCl_H2O->AmineIntermediate FinalProduct This compound AmineIntermediate->FinalProduct Reduction of Ketone ReducingAgent Zn(Hg), HCl or H₂NNH₂, KOH ReducingAgent->FinalProduct

Caption: A general synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

This protocol outlines a representative procedure for the synthesis of this compound. Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Protection of the Amino Group (Acetylation of Aniline)

  • To a stirred solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product, acetanilide.

  • Filter the solid, wash with cold water, and dry to obtain acetanilide.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Add octanoyl chloride (1.1 eq) dropwise to the suspension.

  • To this mixture, add a solution of acetanilide (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-octanoylacetanilide.

Step 3: Hydrolysis of the Amide

  • Reflux the crude 4-octanoylacetanilide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-octanoylaniline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4-octanoylaniline.

Step 4: Reduction of the Ketone (Wolff-Kishner Reduction)

  • To a solution of 4-octanoylaniline (1.0 eq) in diethylene glycol, add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Continue heating to distill off water and excess hydrazine.

  • Maintain the reaction at a higher temperature (e.g., 190-200 °C) for another 3-4 hours.

  • Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ether or DCM).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.

Purification

The crude this compound is typically purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its lipophilic octyl chain can be strategically employed to enhance the potency and pharmacokinetic properties of drug candidates.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists

A notable application of this compound is in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate (S1P).[4][5] S1P receptors (S1P₁₋₅) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[6] As such, modulators of S1P receptors are attractive targets for the treatment of autoimmune diseases, inflammatory conditions, and certain cancers.[6]

The synthesis of these S1P receptor agonists often involves the coupling of this compound with a suitably functionalized benzimidazole core. The long alkyl chain of this compound mimics the hydrophobic tail of the natural ligand, sphingosine-1-phosphate, contributing to its binding affinity and receptor subtype selectivity.

S1P_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling S1P_Agonist S1P Receptor Agonist (e.g., derived from this compound) S1P_Receptor S1P Receptor (GPCR) S1P_Agonist->S1P_Receptor Binding G_Protein G Protein S1P_Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Immune Cell Trafficking) Kinase_Cascade->Cellular_Response

Caption: Simplified S1P receptor signaling pathway.

Role in the Synthesis of Other Bioactive Molecules

The aniline moiety of this compound is a versatile functional group that can participate in a wide range of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds. For example, the amino group can be readily acylated, alkylated, or used in coupling reactions such as the Buchwald-Hartwig amination to construct more complex molecules.

Furthermore, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. The position of the octyl group influences the regioselectivity of these reactions, directing incoming electrophiles to the ortho positions relative to the amino group.

The broader class of anilino-based compounds, such as anilinoquinazolines and anilinopyrimidines, are well-established as potent enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of anti-cancer drugs.[1][7] The incorporation of a this compound moiety into these scaffolds could be explored to modulate their activity and pharmacokinetic properties.

Experimental Protocols: Representative Reactions

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds and is widely used in drug discovery.[8] While this compound itself is not a direct participant in the Suzuki coupling, it can be readily converted to a derivative, such as 4-bromo- or 4-iodo-octylaniline, which can then be used as a coupling partner.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-iodo-octylaniline (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[2] It is also very toxic to aquatic life.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive aniline moiety and a lipophilic octyl chain allows for the synthesis of a wide range of complex molecules with tunable physicochemical and biological properties. As the demand for novel therapeutics continues to grow, the strategic use of well-characterized building blocks like this compound will remain a cornerstone of modern medicinal chemistry.

References

  • Im, D. S. (2013). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Archives of Pharmacal Research, 36(6), 633–647. Available from: [Link]

  • Organic Syntheses. p-IODOANILINE. Available from: [Link]

  • Brown, S. J., et al. (2012). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Bielawska, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85346, this compound. Available from: [Link]

  • Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652–1664. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • Kim, H., et al. (2013). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters, 23(15), 4398–4402. Available from: [Link]

  • Billimoria, A. D., et al. (1995). Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines. Liquid Crystals, 18(4), 565–570. Available from: [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. European Journal of Medicinal Chemistry, 138, 1034–1044. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Lee, J., et al. (2020). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P 1 ) Receptor Agonists. Molecules, 25(11), 2649. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 14: S1P Receptor Agonists. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of selective sphingosine-1-phosphate receptor 1 agonists with increased phosphorylation rates. Bioorganic & Medicinal Chemistry, 27(22), 115104. Available from: [Link]

  • SCI. Synthesis of Bioactive Molecules IV review. Available from: [Link]

  • Hla, T. (2008). The Enigma of Sphingosine 1-Phosphate Synthesis. Circulation Research, 102(6), 628–630. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Archives of Pharmacal Research, 40(1), 1–17. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. S1P₁ receptor. Available from: [Link]

  • SVR. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available from: [Link]

  • The Suzuki Reaction. (2014). Available from: [Link]

  • CP Lab Safety. 4-n-Octylaniline, 25g, Each. Available from: [Link]

  • International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review. Available from: [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

  • Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry, 283, 118118. Available from: [Link]

  • Demers, F. X., & Fink, T. R. (1960). U.S. Patent No. 2,938,054. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Amiery, A. A., et al. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Molecular Structure, 1319, 138686. Available from: [Link]

  • Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. Available from: [Link]

  • Chain, W. J., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(17), 10487–10495. Available from: [Link]

  • Bush, K. (1987). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Enzyme Inhibition, 2(1), 1–10. Available from: [Link]

  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets, 18(11), 1269–1280. Available from: [Link]

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Methodological & Application

Application Note: Strategic Utilization of 4-Octylaniline in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Octylaniline (CAS: 16245-77-5) is a bifunctional building block characterized by a polar amine "head" and a lipophilic C8-alkyl "tail."[1] Unlike simple aniline, this amphiphilic architecture allows it to serve as a critical mesogenic core in liquid crystal engineering, a hydrophobic capping ligand in nanotechnology, and a soluble monomer in conducting polymer synthesis. This guide provides validated protocols for these three distinct applications, emphasizing the mechanistic causality behind reaction parameters to ensure reproducibility.

Part 1: Molecular Architecture & Reactivity

The utility of this compound stems from the competition between its nucleophilic amine and its steric, hydrophobic tail.

FeatureChemical BasisApplication Relevance
Nucleophilicity Nitrogen lone pair (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Facilitates Schiff base formation and metal surface coordination.
Lipophilicity Octyl chain (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
Induces solubility in organic solvents (toluene, CHCl

) and promotes nematic/smectic phase alignment.
Para-Substitution 1,4-dispositionEnsures linearity required for liquid crystalline (mesogenic) behavior.

Part 2: Protocol A - Synthesis of Liquid Crystal Mesogens (Schiff Bases)

Objective: Synthesis of N-(4-alkoxybenzylidene)-4-octylaniline. Context: Schiff bases (imines) derived from this compound are classic mesogens.[1] The octyl chain acts as a flexible spacer that lowers melting points and stabilizes liquid crystalline phases (nematic/smectic) via van der Waals interactions.[1]

Materials
  • Reagent A: this compound (1.0 eq)

  • Reagent B: 4-Hexyloxybenzaldehyde (1.0 eq) (Representative aldehyde)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Experimental Workflow
  • Stoichiometric Mixing: Dissolve 10 mmol of 4-Hexyloxybenzaldehyde in 20 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 2 drops of glacial acetic acid.

    • Mechanism:[2][3][4][5] The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon, making it susceptible to attack by the aniline nitrogen.

  • Addition: Add 10 mmol of this compound slowly with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Use TLC (Hexane/Ethyl Acetate 8:2).[1] The disappearance of the aldehyde spot indicates completion.

  • Crystallization: Cool the solution slowly to room temperature, then to 0°C. The Schiff base product is less soluble in cold ethanol than the starting materials and will precipitate.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to remove trace amine.

Reaction Pathway Diagram[2]

SchiffBaseSynthesis Reagents This compound + Aldehyde Intermediate Carbinolamine Intermediate Reagents->Intermediate Nucleophilic Attack Catalyst H+ Catalyst (Acetic Acid) Catalyst->Reagents Activation Product Schiff Base (Imine Mesogen) Intermediate->Product Elimination Dehydration - H2O (Entropy Driven) Dehydration->Intermediate

Figure 1: Acid-catalyzed condensation mechanism for Schiff base formation.

Part 3: Protocol B - Surface Engineering of Gold Nanoparticles (AuNPs)

Objective: Synthesis of Organosoluble AuNPs capped with this compound. Context: Standard citrate-capped AuNPs are water-soluble.[1] To integrate AuNPs into hydrophobic polymers or organic electronics, the surface must be modified. This compound serves as a robust ligand where the amine binds to Au, and the octyl tail interacts with the organic solvent.

Materials
  • Gold Precursor: HAuCl

    
     (aq)[5][6]
    
  • Phase Transfer Agent: Tetraoctylammonium bromide (TOAB) in Toluene

  • Reducing Agent: Sodium Borohydride (NaBH

    
    )[7]
    
  • Capping Ligand: this compound[1]

Experimental Workflow (Brust-Schiffrin Adaptation)
  • Phase Transfer: Mix 30 mL of aqueous HAuCl

    
     (30 mM) with 80 mL of TOAB in toluene (50 mM). Stir vigorously until the aqueous layer becomes clear and the toluene layer becomes deep orange.
    
    • Why: The AuCl

      
       ions are transferred from water to toluene by the quaternary ammonium cation.
      
  • Ligand Addition: Add this compound (molar ratio 1:1 vs Au) to the toluene phase. Stir for 10 minutes.

  • Reduction: Slowly add aqueous NaBH

    
     (0.4 M) dropwise while stirring vigorously.
    
    • Observation: Color changes from orange to dark ruby red/black, indicating reduction of Au(III) to Au(0) clusters.

  • Stabilization: Continue stirring for 3 hours. The this compound molecules self-assemble on the growing Au nuclei.[1]

  • Purification: Separate the organic phase. Evaporate toluene to 10 mL. Precipitate nanoparticles by adding excess ethanol (this compound is soluble in ethanol; AuNPs are not).[1] Centrifuge and redisperse in toluene.

Nanoparticle Stabilization Diagram

AuNP_Stabilization AuCore Au(0) Core L1 This compound L1->AuCore NH2-Au Bond Solvent Organic Solvent (Toluene) L1->Solvent Hydrophobic Interaction L2 This compound L2->AuCore L3 This compound L3->AuCore L4 This compound L4->AuCore

Figure 2: Steric stabilization of Gold Nanoparticles by this compound in organic media.

Part 4: Protocol C - Soluble Conducting Polymers (Poly-4-Octylaniline)[1]

Objective: Chemical Oxidative Polymerization of this compound. Context: Unsubstituted Polyaniline (PANI) is notoriously insoluble, making processing difficult.[1] Polymerizing this compound yields a polymer soluble in common organic solvents (CHCl


, THF) due to the alkyl side chains.
Materials
  • Monomer: this compound[1][8][9]

  • Oxidant: Ammonium Persulfate (APS)[10]

  • Acid Dopant: 1M HCl

  • Solvent System: Chloroform/Water (Biphasic)

Experimental Workflow
  • Biphasic Setup: Dissolve this compound (0.1 mol) in 50 mL Chloroform. In a separate beaker, prepare 1M HCl (aqueous).

  • Emulsification: Mix the organic and aqueous phases. The monomer stays in the chloroform; the acid is in the water.

    • Critical Step: Add the oxidant (APS) dissolved in 1M HCl to the mixture dropwise.

  • Interfacial Polymerization: Stir vigorously at 0–5°C for 12 hours. The polymerization occurs at the interface where the monomer meets the oxidant.[4]

    • Why 0°C? Low temperature prevents secondary reactions and ensures high molecular weight linear chains (Head-to-Tail coupling).[1]

  • Work-up: The organic layer will turn dark green (Emeraldine Salt form).[1] Separate the organic layer.[1]

  • Dedoping (Optional): Wash with dilute Ammonium Hydroxide to obtain the blue Emeraldine Base (soluble in THF).[1]

Part 5: Handling & Safety (SDS Summary)

This compound poses specific hazards that differ from short-chain anilines due to its skin permeability and environmental persistence.[1]

Hazard ClassGHS CodePrecautionary Measure
Acute Toxicity H302, H312Harmful if swallowed or in contact with skin.[1][11] Use nitrile gloves (double gloving recommended).[1]
Skin/Eye Irritation H314, H318Causes severe skin burns and eye damage.[1] Work in a fume hood.
Aquatic Toxicity H400Very toxic to aquatic life.[1][11] Do not dispose down the drain. Collect in halogenated organic waste.[1]

References

  • Liquid Crystal Synthesis: Ha, S. T., et al. "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains."[1] Chinese Chemical Letters, 2009.[1]

  • Gold Nanoparticle Synthesis: Turkevich, J., et al. "Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis."[1] MDPI, 2023.[1]

  • Conducting Polymers: Stejskal, J., & Sapurina, I. "Polyaniline: Thin Films and Colloidal Dispersions."[1][3] Pure and Applied Chemistry, 2005.[1]

  • Chemical Safety: PubChem Compound Summary for CID 85346, this compound.[1] National Center for Biotechnology Information.[1]

Sources

4-Octylaniline as a building block for liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Octylaniline as a Mesogenic Building Block

Executive Summary

This guide details the utilization of This compound (CAS: 16245-79-7) as a primary scaffold for synthesizing thermotropic liquid crystals (LCs). The 4-octyl chain provides the critical flexible tail required for anisotropic self-assembly, while the aniline moiety serves as a reactive headgroup for generating rigid mesogenic cores. This document provides validated protocols for synthesizing Schiff base and Azo-based liquid crystals, complete with characterization benchmarks and troubleshooting matrices.

Part 1: The Chemical Basis of Mesogenicity

Liquid crystallinity arises from a delicate balance between rigid molecular ordering (core) and flexible fluidity (tail). This compound is an ideal starting material because it pre-installs the hydrophobic tail (


), reducing synthetic steps.
  • The Tail (Octyl Group): The 8-carbon chain stabilizes Smectic (layered) and Nematic (directional) phases by promoting van der Waals interdigitation between molecules.

  • The Head (Amine Group): Facilitates the construction of rigid cores via condensation (Schiff bases) or coupling (Azo dyes), creating the high aspect ratio required for mesophase formation.

Visualizing the Synthetic Pathways

SynthesisPathways Figure 1: Divergent synthetic pathways from this compound to functional liquid crystals. Start This compound (Flexible Tail Source) Process1 Condensation (+ Aldehyde) Start->Process1 Reflux/EtOH Process2 Diazotization (+ NaNO2/HCl) Start->Process2 0-5°C Product1 Schiff Base LCs (Rod-like Mesogens) Process1->Product1 Product2 Azo LCs (Photoswitchable) Process2->Product2 Metal Metallomesogens (Zn/Cu Complexes) Product1->Metal Coordination (+ Metal Salt)

Part 2: Validated Experimental Protocols

Protocol A: Synthesis of Schiff Base Liquid Crystals

Target Molecule: N-(4-methoxybenzylidene)-4-octylaniline (Example of a basic nematogen). Mechanism: Acid-catalyzed dehydration condensation.

Materials:

  • This compound (1.0 eq)[1]

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of this compound dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may turn slightly yellow, indicating initial imine formation.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3-4 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The aldehyde spot (

      
      ) should disappear, replaced by a new, less polar product spot.
      
  • Crystallization: Cool the mixture to room temperature, then refrigerate at 4°C overnight. The Schiff base will crystallize out.[2][3]

  • Purification: Filter the crystals and wash with cold ethanol. Recrystallize from hot ethanol to ensure sharp phase transitions.

Characterization Benchmarks:

Technique Expected Signal Interpretation
FTIR Peak @ 1615-1630 cm⁻¹ Appearance of C=N (Imine) stretch.
FTIR Absence @ 1700 cm⁻¹ Disappearance of C=O (Aldehyde) stretch.
H-NMR Singlet @ 8.3-8.5 ppm Azomethine proton (-CH=N-).

| POM | Birefringent Texture | Schlieren texture indicates Nematic phase; Focal conic fan indicates Smectic. |

Protocol B: Synthesis of Azo-Functionalized LCs

Target Molecule: 4-((4-octylphenyl)diazenyl)phenol Application: Photo-alignment layers and optical switching.

Step-by-Step Methodology:

  • Diazotization (The Critical Step):

    • Dissolve this compound (10 mmol) in 15 mL of 6M HCl.

    • Cool the solution to 0–5°C in an ice-salt bath. Critical: Temperature must not exceed 5°C to prevent decomposition of the diazonium salt.

    • Add aqueous

      
       (11 mmol) dropwise. Stir for 20 mins.
      
    • Self-Validation: The solution should remain clear. Turbidity or gas evolution (

      
      ) indicates decomposition.
      
  • Coupling:

    • Dissolve Phenol (10 mmol) in 20 mL of 10% NaOH (aq). Cool to 0–5°C.

    • Slowly add the diazonium salt solution to the phenol solution with vigorous stirring.

    • Observation: Immediate formation of a deep orange/red precipitate (Azo compound).

  • Workup:

    • Stir for 1 hour at low temperature.

    • Acidify carefully with dilute HCl to pH 6-7 to protonate the phenolic oxygen.

    • Filter the solid, wash with water, and recrystallize from Ethanol/Water (9:1).

Part 3: Structure-Property Relationships

The following table summarizes how modifying the aldehyde partner (in Protocol A) affects the mesophase behavior of the final this compound derivative.

Table 1: Impact of Core Structure on Phase Behavior

Aldehyde PartnerResulting Core StructureTypical Phase BehaviorApplications
4-Methoxybenzaldehyde Phenyl-Imine-PhenylNematic (N) onlySimple Displays
4-Cyanobenzaldehyde Phenyl-Imine-Phenyl-CNHigh Stability NematicHigh Dielectric Anisotropy LCs
4-Heptyloxybenzaldehyde Phenyl-Imine-Phenyl-ORSmectic (SmA/SmC)Layered structures, Memory devices
2-Hydroxy-4-alkoxy... SalicylaldimineNematic + Metal ChelatingPrecursor for Metallomesogens

Technical Insight: The 8-carbon chain of this compound typically promotes Smectic phases when paired with long-chain aldehydes (e.g., heptyloxy) due to microphase separation between the aromatic core and the aliphatic chains. Short rigid partners (e.g., methoxy) favor Nematic phases.

Part 4: Metallomesogen Extension

Schiff bases derived from this compound and salicylaldehyde derivatives (see Table 1) can act as ligands for transition metals.

Workflow:

  • Synthesize the ligand using Protocol A (using 2-hydroxy-4-alkoxybenzaldehyde).

  • Dissolve Ligand (2 eq) in absolute ethanol.

  • Add Metal Acetate (

    
     or 
    
    
    
    ) (1 eq) in hot methanol.
  • Reflux for 2 hours. Precipitate is the metallomesogen.

  • Result: These complexes often exhibit columnar mesophases and luminescence, useful for OLED applications.

References

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. National Institutes of Health (NIH).

  • Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. National Yang Ming Chiao Tung University.

  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. Koya University. [4]

  • Metallomesogens: Metal complexes in liquid crystals. ResearchGate.

  • This compound Product Specifications and Properties. Sigma-Aldrich.

Sources

Synthesis of 5-Octyl-1H-benzimidazole from 4-Octylaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-octyl-1H-benzimidazole, a valuable scaffold in medicinal chemistry, starting from 4-octylaniline. As a mono-substituted aniline, this compound cannot directly undergo classical benzimidazole synthesis, which necessitates an ortho-diamine. Therefore, this protocol details a robust and efficient multi-step synthetic pathway. The procedure involves the initial protection of the amine functionality of this compound, followed by a regioselective ortho-nitration, deprotection, reduction of the nitro group to yield the key intermediate, 4-octyl-1,2-diaminobenzene, and subsequent cyclization to form the target benzimidazole. An alternative, more streamlined one-pot reductive cyclization method from the ortho-nitroaniline intermediate is also presented. This guide offers in-depth explanations for each experimental choice, detailed step-by-step protocols, and guidance on purification and characterization, ensuring scientific integrity and reproducibility.

Introduction

Benzimidazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The fusion of a benzene ring with an imidazole ring creates a privileged structure that is a key component in numerous pharmaceuticals. The synthesis of substituted benzimidazoles is therefore of significant interest in drug discovery and development.

This application note addresses the synthesis of a benzimidazole derivative incorporating a 4-octylphenyl moiety, starting from this compound. A direct condensation, characteristic of the Phillips-Ladenburg synthesis which typically employs an o-phenylenediamine and a carboxylic acid, is not feasible with this compound due to the absence of a second amino group in the ortho position.[2] Consequently, a multi-step synthetic approach is required to first construct the necessary 4-octyl-1,2-diaminobenzene intermediate.

We present two primary pathways for this synthesis: a traditional multi-step approach and a more efficient one-pot reductive cyclization. The multi-step pathway provides greater control over each transformation and allows for the isolation and purification of intermediates. The one-pot method offers a more streamlined and time-efficient alternative. Both methods are detailed with explanations of the underlying chemistry to provide a thorough understanding of the process.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The initial amine of this compound is first protected, typically as an acetamide, to direct the subsequent nitration to the ortho position and to prevent oxidation of the amino group. The nitration is followed by deprotection of the amine, and the resulting 2-nitro-4-octylaniline is then reduced to the crucial 4-octyl-1,2-diaminobenzene intermediate. Finally, this ortho-diamine is cyclized with a one-carbon synthon, such as formic acid, to yield the target 5-octyl-1H-benzimidazole.

Synthetic_Pathway cluster_one_pot One-Pot Alternative A This compound B N-(4-octylphenyl)acetamide A->B Amine Protection (Acetic Anhydride) C 2-Nitro-N-(4-octylphenyl)acetamide B->C ortho-Nitration (HNO3/H2SO4) D 2-Nitro-4-octylaniline C->D Deprotection (Acid/Base Hydrolysis) E 4-Octyl-1,2-diaminobenzene D->E F 5-Octyl-1H-benzimidazole D->F Reductive Cyclization (e.g., Na2S2O4, Formic Acid) E->F Cyclization (e.g., Formic Acid)

Caption: Overall synthetic strategy for 5-octyl-1H-benzimidazole.

Part 1: Multi-Step Synthesis Protocol

This section details the step-by-step procedure for the synthesis of 5-octyl-1H-benzimidazole via the isolation of intermediates.

Step 1: Protection of this compound

Rationale: The amino group of this compound is a strong activating group, which can lead to over-nitration and side reactions. Protection as an acetamide moderates its reactivity and sterically directs the incoming nitro group to the ortho position.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add sodium acetate (1.2 equivalents) to the solution and stir.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(4-octylphenyl)acetamide.

Step 2: Ortho-Nitration of N-(4-octylphenyl)acetamide

Rationale: The acetamido group is an ortho-, para-director. Since the para position is blocked by the octyl group, nitration will predominantly occur at the ortho position. A mixture of nitric and sulfuric acid is a common and effective nitrating agent.

Materials:

  • N-(4-octylphenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • Carefully add N-(4-octylphenyl)acetamide to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • Stir the mixture until all the solid has dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The yellow precipitate of 2-nitro-N-(4-octylphenyl)acetamide is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 3: Deprotection of 2-Nitro-N-(4-octylphenyl)acetamide

Rationale: The protecting acetyl group is removed by acid or base hydrolysis to regenerate the free amino group, yielding 2-nitro-4-octylaniline.

Materials:

  • 2-Nitro-N-(4-octylphenyl)acetamide

  • Hydrochloric acid (concentrated) or Sodium hydroxide solution

  • Ethanol

  • Water

Procedure (Acid Hydrolysis):

  • Suspend 2-nitro-N-(4-octylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution.

  • The product, 2-nitro-4-octylaniline, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 4: Reduction of 2-Nitro-4-octylaniline

Rationale: The nitro group is reduced to an amino group to form the required 1,2-diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 2-Nitro-4-octylaniline

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

Procedure:

  • Dissolve 2-nitro-4-octylaniline in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 4-octyl-1,2-diaminobenzene. This intermediate can be unstable and is often used immediately in the next step.

Step 5: Cyclization to 5-Octyl-1H-benzimidazole

Rationale: The Phillips condensation reaction is a classic method for forming the benzimidazole ring by reacting an o-phenylenediamine with a carboxylic acid, in this case, formic acid, which provides the C2 carbon of the imidazole ring.[2]

Materials:

  • 4-Octyl-1,2-diaminobenzene

  • Formic acid (90%)

  • Sodium hydroxide solution (10%)

Procedure:

  • In a round-bottom flask, add 4-octyl-1,2-diaminobenzene and an excess of 90% formic acid.

  • Heat the mixture at 100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (pH > 8).

  • The crude 5-octyl-1H-benzimidazole will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Part 2: One-Pot Reductive Cyclization Protocol

This method combines the reduction of the nitro group and the subsequent cyclization into a single, more efficient step.[3][4]

Rationale: Sodium dithionite (Na2S2O4) is a convenient reducing agent that can reduce the nitro group in the presence of an aldehyde or, in this case, formic acid. The in situ generated diamine immediately reacts with the formic acid to form the benzimidazole, avoiding the isolation of the potentially unstable diamine intermediate.

Materials:

  • 2-Nitro-4-octylaniline

  • Sodium dithionite (Na2S2O4)

  • Formic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 2-nitro-4-octylaniline (1 equivalent) and formic acid (3-5 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux (around 80-90 °C).

  • Slowly add sodium dithionite (3-4 equivalents) portion-wise over a period of 30-60 minutes.

  • Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-octyl-1H-benzimidazole.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)
1This compoundN-(4-octylphenyl)acetamideAcetic anhydride, Sodium acetate90-95
2N-(4-octylphenyl)acetamide2-Nitro-N-(4-octylphenyl)acetamideHNO3, H2SO475-85
32-Nitro-N-(4-octylphenyl)acetamide2-Nitro-4-octylanilineHCl or NaOH85-95
42-Nitro-4-octylaniline4-Octyl-1,2-diaminobenzeneH2, Pd/C90-98
54-Octyl-1,2-diaminobenzene5-Octyl-1H-benzimidazoleFormic acid80-90
One-Pot2-Nitro-4-octylaniline5-Octyl-1H-benzimidazoleNa2S2O4, Formic acid70-85

Experimental Workflow Visualization

Experimental_Workflow cluster_multistep Multi-Step Protocol cluster_onepot One-Pot Protocol A 1. Protection of This compound B 2. Ortho-Nitration A->B C 3. Deprotection B->C D 4. Nitro Reduction C->D E 5. Cyclization D->E F Purification E->F End End Product: 5-Octyl-1H-benzimidazole F->End G 1. Combine 2-Nitro-4-octylaniline and Formic Acid H 2. Add Reducing Agent (Na2S2O4) G->H I 3. Work-up and Purification H->I I->End Start Start: This compound Start->A

Sources

Application Note: Mechanistic Insights & Synthetic Protocols for 4-Octylaniline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and materials science, focusing on the specific challenges and mechanistic pathways of 4-Octylaniline . Unlike simple aniline, the C8-alkyl chain introduces significant lipophilicity and steric factors that necessitate modified protocols.

Executive Summary & Chemical Profile

This compound (CAS: 16245-79-7) is a critical building block for amphiphilic molecules, liquid crystals, and surface-active azo dyes.[1] Its structure comprises a polar primary amine head group and a lipophilic octyl tail.[1] This amphiphilicity dictates that standard aqueous protocols for aniline often fail due to phase separation.[1]

Key Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Weight 205.34 g/mol Calculation basis for stoichiometry.[1]
Physical State Liquid/Low-melting solid (mp ~17°C)Handle as a liquid; may solidify in cold storage.[1]
Solubility Insoluble in

; Soluble in EtOH, DCM, THF
Critical: Aqueous reactions (e.g., Diazotization) require organic co-solvents or surfactants.
pKa (Conj. Acid) ~4.96 (Predicted)Weak base; requires strong acid for protonation.
Reactivity Nucleophilic (Amine), Electrophilic Aromatic Subst. (Ortho)Para-position is blocked by the octyl group, directing electrophiles exclusively to the ortho position.

Detailed Reaction Mechanisms

Mechanism A: Lipophilic Diazotization and Azo Coupling

The transformation of this compound into an azo dye involves nitrosation followed by electrophilic aromatic substitution.[1] The lipophilic tail stabilizes the diazonium intermediate in organic media but destabilizes it in pure water due to micelle formation or precipitation.

Step 1: Nitrosation (Rate Determining Step in Acid) The amine attacks the Nitrosonium ion (


), generated in situ from sodium nitrite and acid.
Step 2: Coupling 
The 4-octylbenzenediazonium ion acts as a weak electrophile, attacking an electron-rich coupling component (e.g., 2-naphthol) at the activated position.

Graphviz Diagram: Diazotization Mechanism

Diazotization NaNO2 NaNO2 + HCl NO_ion Nitrosonium Ion (N≡O)+ NaNO2->NO_ion Generation N_Nitroso N-Nitrosoamine (R-NH-NO) NO_ion->N_Nitroso Amine This compound (R-NH2) Amine->N_Nitroso Nucleophilic Attack Diazo Diazonium Salt (R-N≡N)+ Cl- N_Nitroso->Diazo Proton Transfer & -H2O Coupling Azo Dye (R-N=N-Ar) Diazo->Coupling Coupling with Phenol/Amine

Caption: Pathway from Nitrite generation to Azo coupling.[1][2][3][4] Note the dehydration step leading to the Diazonium species.

Mechanism B: Schiff Base Condensation

Reaction with aldehydes (e.g., 4-alkoxybenzaldehyde) yields imines (Schiff bases), precursors for liquid crystals. The mechanism proceeds via a carbinolamine intermediate.

  • Key Insight: The octyl chain promotes solubility in liquid crystal matrices (nematic/smectic phases) but can sterically hinder the initial attack if the aldehyde is also bulky.

Experimental Protocols

Protocol A: Synthesis of Surface-Active Azo Dye (4-Octyl-phenylazo-2-naphthol)

Standard aqueous diazotization fails for this compound due to insolubility ("oiling out").[1] This modified protocol uses an acetic acid dispersion.

Reagents:

  • This compound (2.05 g, 10 mmol)

  • Sodium Nitrite (0.76 g, 11 mmol) dissolved in 5 mL water

  • 2-Naphthol (1.44 g, 10 mmol)

  • Hydrochloric Acid (conc.[4][5][6] 12M, 5 mL)

  • Glacial Acetic Acid (15 mL)

  • Sodium Hydroxide (10% aq solution)

  • Ice/Water bath[4][5]

Step-by-Step Workflow:

  • Amine Solubilization:

    • In a 100 mL beaker, dissolve this compound in 15 mL Glacial Acetic Acid . Stir until clear.

    • Add 5 mL conc. HCl dropwise. Note: A white precipitate of the amine hydrochloride salt may form; this is fine.

    • Cool the mixture to 0–5°C in an ice-salt bath.

  • Diazotization:

    • Add the cold

      
       solution dropwise to the amine mixture, maintaining temperature < 5°C.
      
    • Stir for 20 minutes. The mixture should become a clear(er) orange/yellow solution as the diazonium salt forms.

    • Self-Validation: Test with starch-iodide paper.[1][6] Instant blue color confirms excess nitrous acid (reaction complete).[6]

  • Coupling Reaction:

    • In a separate flask, dissolve 2-naphthol in 20 mL of 10% NaOH (aq) and cool to 5°C.

    • Slowly pour the diazonium solution into the naphthol solution with vigorous stirring.

    • Observation: A brilliant red/orange precipitate forms immediately.[1]

    • Adjust pH to ~9-10 if necessary to ensure the naphthol remains deprotonated for coupling.[1]

  • Workup:

    • Stir for 30 minutes.

    • Filter the solid under vacuum.

    • Wash copiously with cold water to remove salts.[1]

    • Recrystallize from Ethanol/Water (9:1) to obtain pure dye.

Graphviz Diagram: Experimental Workflow

Protocol_A Start Start: this compound Solubilize Dissolve in AcOH + HCl (Forms Amine Salt) Start->Solubilize Diazotize Add NaNO2 (aq) at 0-5°C (Forms Diazonium) Solubilize->Diazotize Check Starch-Iodide Test (Must be Blue) Diazotize->Check Couple Add to 2-Naphthol/NaOH (Rapid Precipitation) Check->Couple Positive Purify Filter & Recrystallize (Ethanol) Couple->Purify

Caption: Workflow for the synthesis of lipophilic azo dyes from this compound.

Protocol B: N-Acylation (Amide Synthesis)

Used for creating drug intermediates or lipid-drug conjugates.[1]

Reagents:

  • This compound (1.0 eq)[1][7][8][9][10]

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve this compound and TEA in dry DCM under Nitrogen atmosphere.

  • Cool to 0°C.

  • Add Acyl Chloride dropwise.[1] The reaction is exothermic.[11]

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then saturated

    
    , then brine. Dry over 
    
    
    
    .[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
"Oiling Out" during Diazotization Phase separation of the lipophilic amine salt.[1]Increase the ratio of Acetic Acid or use Propionic Acid as solvent. Ensure vigorous stirring.
Low Yield in Coupling Diazonium salt decomposition.Keep temperature strictly < 5°C. Ensure the coupling bath (Naphthol) is sufficiently alkaline (pH > 9).
Product is Sticky/Gummy Presence of octyl-isomers or residual solvent.[1]Recrystallize from cold Ethanol.[1] The octyl chain lowers the melting point, so cooling is essential.

References

  • Synthesis and Properties of Schiff Base Ligands. IOSR Journal of Applied Chemistry, 2014.

  • Diazotization Reaction Mechanism. Byju's Chemistry Archive, 2023.

  • This compound Physical Properties. Sigma-Aldrich Product Data, 2024.[1]

  • Synthesis of Azo Dyes: Protocols. BenchChem Application Notes, 2025.

  • Electropolymerization of Aniline Derivatives. Mediterranean Journal of Chemistry, 2020.

Sources

experimental setup for 4-Octylaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Experimental Protocols for 4-Octylaniline

Subtitle: From Soluble Conductive Polymers to Lipophilic Drug Scaffolds: A Comprehensive Guide for Chemical Biology and Materials Science.

Introduction & Chemical Profile

This compound (4-OA) is a pivotal building block in both materials science and medicinal chemistry. Unlike its parent compound, aniline, the presence of the C8-alkyl chain at the para position confers significant lipophilicity and steric bulk. This unique amphiphilic nature drives its two primary applications:

  • Conductive Polymers: It serves as the monomer for Poly(this compound) (POA), a derivative of polyaniline (PANI) that is soluble in common organic solvents (THF, Chloroform), overcoming the major processing limitation of unsubstituted PANI.

  • Drug Discovery & Nanotechnology: It acts as a lipophilic scaffold for constructing drug delivery vectors and as a capping ligand for stabilizing semiconductor nanocrystals (Quantum Dots) in non-polar media.

Chemical Identity & Safety Data
PropertySpecification
CAS Number 16245-79-7
Formula C₁₄H₂₃N
MW 205.34 g/mol
Appearance Colorless to pale yellow liquid (oxidizes/darkens on air exposure)
Boiling Point ~300°C (High boiling point makes it suitable for high-temp syntheses)
Solubility Soluble in Ethanol, Chloroform, Toluene, Hexane.[1] Insoluble in Water.
Hazards Toxic. Skin/Eye Irritant. Potential sensitizer.[2][3] Handle in a fume hood.

Pre-Experimental Preparation

Critical Handling Protocol: this compound oxidizes readily. Commercial samples often appear dark brown due to oxidation products.

  • Purification: For high-precision electronic or biological applications, purify via vacuum distillation (approx. 160-165°C at 10 mmHg). Store under Argon/Nitrogen in the dark.

  • Solubility Check: Before reaction, ensure the monomer is fully dissolved. In aqueous reactions (e.g., emulsion polymerization), 4-OA requires a co-solvent or surfactant due to its hydrophobicity.

Module A: Synthesis of Soluble Conductive Poly(this compound)

Context: Standard PANI is insoluble and difficult to process. POA is soluble in toluene/CHCl₃, allowing for the casting of conductive films. Challenge: The monomer (4-OA) is hydrophobic, while the standard oxidant (Ammonium Persulfate, APS) is water-soluble. A standard single-phase aqueous protocol will fail. Solution: Interfacial/Emulsion Polymerization.

Protocol: Chemical Oxidative Polymerization in Heterogeneous Phase

Reagents:

  • Monomer: this compound (2.05 g, 10 mmol)

  • Oxidant: Ammonium Persulfate (APS) (2.28 g, 10 mmol)

  • Acid Dopant: 1M HCl (Aqueous) or Dodecylbenzenesulfonic acid (DBSA) for enhanced solubility.

  • Organic Solvent: Chloroform (CHCl₃) or Toluene.

Step-by-Step Workflow:

  • Phase Preparation:

    • Organic Phase: Dissolve 10 mmol of 4-OA in 50 mL of Chloroform.

    • Aqueous Phase: Dissolve 10 mmol of APS in 50 mL of 1M HCl.

  • Initiation:

    • Cool both solutions to 0–5°C (Ice bath). Note: Low temperature improves molecular weight and crystallinity.

    • Add the Aqueous Oxidant phase dropwise to the Organic Monomer phase under vigorous stirring (magnetic stirring >800 RPM or overhead stirrer).

  • Reaction:

    • The interface will turn dark green (Emeraldine Salt form).

    • Maintain stirring at 0–5°C for 12–24 hours. The polymerization occurs at the interface or within emulsified droplets.[4]

  • Separation & Purification:

    • Stop stirring.[3] The mixture will separate. The dark green polymer (POA) will largely reside in the organic phase (unlike unsubstituted PANI which precipitates).

    • Wash the organic layer 3x with 0.1M HCl to remove residual oxidant and oligomers.

    • Precipitate the polymer by pouring the organic phase into excess Acetone or Methanol.

  • Drying: Vacuum dry at 40°C for 6 hours.

Visualization of Polymerization Workflow:

POA_Synthesis Start Start: this compound OrgPhase Organic Phase (CHCl3 + Monomer) Start->OrgPhase Mix Vigorous Mixing (Emulsion/Interface) OrgPhase->Mix AqPhase Aqueous Phase (HCl + APS Oxidant) AqPhase->Mix React Oxidative Polymerization (0-5°C, 24h) Mix->React Electron Transfer Sep Phase Separation React->Sep Wash Acid Wash (Remove Salts) Sep->Wash Organic Layer Precip Precipitation (in Acetone) Wash->Precip Final Poly(this compound) (Soluble Green Solid) Precip->Final

Caption: Heterogeneous oxidative polymerization workflow for synthesizing soluble Poly(this compound).

Module B: Medicinal Chemistry – Buchwald-Hartwig Amination

Context: In drug discovery, the 4-octylphenyl moiety is often introduced to increase the LogP (lipophilicity) of a drug candidate, improving membrane permeability. The most robust method to attach 4-OA to a heteroaryl core is Palladium-catalyzed cross-coupling.

Protocol:

Reagents:

  • Nucleophile: this compound (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial. Backfill with Argon 3x.

  • Loading: Add Aryl Halide, Pd catalyst, Ligand, and Base under Argon flow.

  • Addition: Add this compound (liquid) via syringe. Add anhydrous solvent.

  • Heating: Seal and heat to 80–100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Palladium. Concentrate and purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).

Mechanistic Insight: The electron-rich alkyl chain at the para position makes the amine moderately nucleophilic, but the long tail can cause steric hindrance if bulky ligands are used. XPhos is recommended for sterically demanding couplings.

Module C: Surface Functionalization (Nanoparticle Capping)

Context: this compound acts as a stabilizing ligand for quantum dots (e.g., CdSe) or metal nanoparticles. The amine headgroup binds to the metal surface, while the octyl tail extends into the solvent, preventing aggregation via steric repulsion.

Protocol (Ligand Exchange):

  • Pre-synthesis: Synthesize or purchase oleic-acid capped Nanoparticles (NPs) in hexane.

  • Exchange Mix: Add excess this compound (100:1 molar ratio relative to NPs) to the NP solution.

  • Incubation: Stir at elevated temperature (40-60°C) for 4 hours under Argon. The amine binds more strongly to surface Zinc/Cadmium sites than carboxylates.

  • Purification: Precipitate NPs with Methanol (anti-solvent). Centrifuge. Redisperse in Chloroform.

    • Verification: FTIR will show the appearance of N-H stretches (3300-3400 cm⁻¹) and disappearance of C=O stretches from oleic acid.

Analytical Characterization Suite

TechniqueObservation for this compound / POA
¹H-NMR (CDCl₃) Monomer: Triplet at ~0.9 ppm (terminal CH₃), Multiplet 1.2-1.6 ppm (alkyl chain), Doublets at ~6.6 & 7.0 ppm (Aromatic). Polymer: Broadening of aromatic peaks; shift of NH protons.
UV-Vis Spectroscopy Monomer: λmax ~240 nm, ~290 nm. Polymer (Doped): Polaron band transition at >700-800 nm (Green color indicating conductivity).
FTIR Key Peaks: 2850-2920 cm⁻¹ (C-H alkyl stretch), ~3400 cm⁻¹ (N-H stretch). Polymer: Quinoid ring vibration at ~1590 cm⁻¹, Benzenoid ring at ~1500 cm⁻¹.

Troubleshooting & Optimization

Issue: Polymer Yield is Low or Polymer is Insoluble.

  • Cause: Inefficient phase transfer of the oxidant.

  • Fix: Use DBSA (Dodecylbenzenesulfonic acid) as the acid dopant instead of HCl. DBSA acts as a surfactant, emulsifying the 4-OA monomer and ensuring better contact with the aqueous oxidant.

Issue: Dark/Black Monomer.

  • Cause: Oxidation.[5][6][7][8]

  • Fix: Distill immediately.[2] If distillation is not possible, pass through a short plug of basic alumina/silica to remove oxidation impurities before use.

Issue: Poor Coupling Yield (Buchwald-Hartwig).

  • Cause: Catalyst poisoning or oxidation of the amine.

  • Fix: Ensure strict oxygen-free conditions.[3] Degas solvents by sparging with Argon for 20 mins.

References

  • Sigma-Aldrich. Product Specification: this compound, 99%.Link

  • Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.[6] Polymer International, 57(12), 1295–1325. Link

  • Cao, Y., Smith, P., & Heeger, A. J. (1992). Counterion induced processibility of conducting polyaniline and of conducting polyblends of polyaniline in bulk polymers. Synthetic Metals, 48(1), 91-97. Link

  • Malinauskas, A. (2001). Chemical oxidation of aniline and its derivatives: kinetics and mechanism. Journal of Power Sources, 126, 214-220. Link

  • Surin, M., et al. (2005). Supramolecular Organization of Poly(this compound). Macromolecules, 38, 964-975.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-Octylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenges of 4-Octylaniline Synthesis

This compound is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, liquid crystals, and specialized polymers. Its long alkyl chain imparts unique solubility and electronic properties to the parent aniline structure, making it a desirable building block in drug discovery and materials science. While laboratory-scale syntheses are well-established, the transition to pilot plant or industrial-scale production presents significant challenges. These include managing highly exothermic reactions, handling hazardous materials, ensuring regioselectivity, and developing robust purification methods that are both efficient and scalable.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a practical and robust two-step synthetic route. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address critical safety and environmental considerations.

Strategic Approach to Scalable Synthesis

A common laboratory approach to synthesizing 4-alkylanilines involves the direct Friedel-Crafts alkylation of aniline. However, this method is fraught with challenges on a larger scale, including polysubstitution and carbocation rearrangements, leading to a mixture of isomers and a complex purification profile. A more controlled and scalable strategy involves a two-step process:

  • Friedel-Crafts Acylation: Acylation of a protected aniline, such as acetanilide, with octanoyl chloride to introduce the eight-carbon chain as a ketone. This approach circumvents the issues of polysubstitution and rearrangement inherent in Friedel-Crafts alkylation.[1][2]

  • Reduction of the Aryl Ketone: The subsequent reduction of the keto group to a methylene group, followed by deprotection of the amine, yields the target this compound.

This acylation-reduction sequence offers superior regioselectivity and product purity, which are critical for industrial applications.

Part 1: Friedel-Crafts Acylation of Acetanilide with Octanoyl Chloride

The Friedel-Crafts acylation of acetanilide with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a reliable method for producing the intermediate, 4'-octanoylacetanilide.[3] The acetyl group of acetanilide protects the amino group from reacting with the Lewis acid and directs the acylation to the para position.

Reaction Workflow

Friedel-Crafts Acylation acetanilide Acetanilide reaction_mixture Reaction Mixture acetanilide->reaction_mixture octanoyl_chloride Octanoyl Chloride octanoyl_chloride->reaction_mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_mixture solvent Solvent (e.g., Dichloromethane) solvent->reaction_mixture quench Aqueous Quench reaction_mixture->quench workup Work-up & Isolation quench->workup product 4'-Octanoylacetanilide workup->product

Caption: Workflow for the Friedel-Crafts Acylation of Acetanilide.

Detailed Protocol for Pilot-Scale Synthesis of 4'-Octanoylacetanilide

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesPurity
Acetanilide135.1710.074.0>98%
Octanoyl chloride162.6512.677.5>98%
Aluminum chloride133.3422.0165.0>99%
Dichloromethane-100 L-Anhydrous
Hydrochloric acid-~20 L-6 M
Sodium bicarbonate-As needed-Saturated solution
Brine-~20 L-Saturated solution
Anhydrous MgSO₄-~2 kg--

Procedure:

  • Reactor Setup: A 200 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is rendered inert by purging with dry nitrogen.

  • Charge Acetanilide and Solvent: Charge the reactor with acetanilide (10.0 kg, 74.0 mol) and anhydrous dichloromethane (80 L). Stir the mixture to obtain a suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using a cooling jacket.

  • Addition of Aluminum Chloride: Carefully add anhydrous aluminum chloride (22.0 kg, 165.0 mol) portion-wise to the stirred suspension, maintaining the internal temperature below 10 °C. The addition is highly exothermic.

  • Addition of Octanoyl Chloride: Once the addition of AlCl₃ is complete and the temperature is stable at 0-5 °C, add octanoyl chloride (12.6 kg, 77.5 mol) dropwise from the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C. Cautiously quench the reaction by the slow addition of a cold (0-5 °C) 6 M hydrochloric acid solution (~20 L) to decompose the aluminum chloride complex. This step is highly exothermic and will evolve HCl gas; ensure adequate ventilation and off-gas scrubbing.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (until effervescence ceases), and brine (20 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4'-octanoylacetanilide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.

Part 2: Reduction of 4'-Octanoylacetanilide and Hydrolysis

The reduction of the carbonyl group in 4'-octanoylacetanilide to a methylene group can be achieved through several methods. For scale-up, the Wolff-Kishner reduction, particularly the Huang-Minlon modification, is a robust choice due to its high yield and the avoidance of heavy metal waste associated with the Clemmensen reduction.[4][5] Catalytic hydrogenation is another attractive option for industrial settings.[1] Following the reduction, the acetamido group is hydrolyzed to afford the final product, this compound.

Wolff-Kishner (Huang-Minlon) Reduction and Hydrolysis Workflow

Wolff-Kishner Reduction and Hydrolysis start_ketone 4'-Octanoylacetanilide heating Heating (Reflux) start_ketone->heating reagents Hydrazine Hydrate, KOH, Diethylene Glycol reagents->heating intermediate Reduced Intermediate heating->intermediate hydrolysis Acidic Hydrolysis (HCl) intermediate->hydrolysis neutralization Neutralization (NaOH) hydrolysis->neutralization workup Work-up & Purification neutralization->workup product This compound workup->product

Caption: Workflow for Wolff-Kishner Reduction and subsequent Hydrolysis.

Detailed Protocol for Pilot-Scale Wolff-Kishner Reduction and Hydrolysis

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesPurity
4'-Octanoylacetanilide261.3810.038.3>98%
Hydrazine hydrate (80%)50.067.2~115-
Potassium hydroxide56.118.6153.3>85%
Diethylene glycol-50 L->99%
Hydrochloric acid-As needed-Concentrated
Sodium hydroxide-As needed-50% solution
Toluene-~30 L--

Procedure:

  • Reactor Setup: A 100 L reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a distillation condenser is used.

  • Charge Reagents: Charge the reactor with 4'-octanoylacetanilide (10.0 kg, 38.3 mol), diethylene glycol (50 L), hydrazine hydrate (80%, 7.2 kg, ~115 mol), and potassium hydroxide (8.6 kg, 153.3 mol).

  • Initial Heating and Water Removal: Heat the mixture to 130-140 °C and maintain this temperature for 2-3 hours. Water and excess hydrazine will distill off.

  • High-Temperature Reduction: After the initial distillation, raise the temperature to 190-200 °C and reflux for 4-6 hours. The evolution of nitrogen gas should be observed. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling and Dilution: Cool the reaction mixture to below 100 °C and dilute with water (50 L).

  • Hydrolysis of the Acetamido Group:

    • Carefully add concentrated hydrochloric acid to the mixture until it is strongly acidic (pH < 1).

    • Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the acetamido group. Monitor the hydrolysis by TLC or HPLC.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a 50% sodium hydroxide solution to a pH of >10. This step is exothermic.

    • Extract the aqueous layer with toluene (3 x 10 L).

    • Combine the organic extracts and wash with water (2 x 10 L) and brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Part 3: Purification, In-Process Controls, and Safety

Purification by Vacuum Distillation

Crude this compound is typically a dark oil that requires purification. Vacuum distillation is the most effective method for obtaining a high-purity product on a large scale.[7][8]

Parameters for Vacuum Distillation:

ParameterValue
Boiling Point~175 °C at 13 mmHg
Vacuum SystemMechanical pump with a cold trap
Distillation SetupShort path distillation apparatus is recommended
Bumping PreventionUse a mechanical stirrer or a slow stream of nitrogen

Procedure:

  • Set up a vacuum distillation apparatus with a properly sized flask, a short path distillation head, a condenser, and a receiving flask. Ensure all joints are well-sealed.

  • Charge the distillation flask with the crude this compound.

  • Begin stirring and gradually apply vacuum.

  • Once the desired vacuum is achieved, slowly heat the distillation flask.

  • Collect the fraction that distills at the expected temperature and pressure. Discard any forerun and the high-boiling residue.

In-Process Controls (IPCs)

Regular monitoring of the reaction progress is crucial for a successful scale-up.

  • TLC: A simple and effective method for qualitative monitoring. A typical mobile phase for both the acylation and reduction steps could be a mixture of hexane and ethyl acetate.

  • HPLC: Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • GC-MS: Useful for identifying volatile impurities and confirming the structure of the final product.

Safety and Waste Management

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated area or in a fume hood, especially during the handling of volatile and corrosive reagents like octanoyl chloride and during the quenching of the Friedel-Crafts reaction.

  • Exothermic Reactions: The Friedel-Crafts acylation and the quenching step are highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Hydrazine: Hydrazine is a toxic and potentially explosive substance. Handle with extreme care in a well-ventilated area.

  • Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[9][10] Avoid direct contact.

Waste Management:

  • Acidic and Basic Waste: Neutralize acidic and basic aqueous waste streams before disposal.

  • Organic Solvents: Collect and dispose of halogenated and non-halogenated organic solvents separately according to institutional guidelines.

  • Aluminum Salts: The aqueous waste from the Friedel-Crafts work-up will contain aluminum salts, which may require specialized treatment before disposal.

  • Hydrazine Waste: Any waste containing residual hydrazine should be treated with a suitable oxidizing agent (e.g., sodium hypochlorite) before disposal.

Conclusion

The successful scale-up of this compound synthesis requires a strategic approach that prioritizes safety, control, and purity. The presented two-step route, involving Friedel-Crafts acylation of acetanilide followed by a Wolff-Kishner reduction and hydrolysis, offers a robust and scalable method for producing this valuable intermediate. By implementing careful process control, rigorous in-process monitoring, and adhering to strict safety protocols, researchers and production chemists can confidently transition this synthesis from the laboratory to a pilot or industrial scale.

References

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Milind Chemistry. (2020, May 21). Friedel Craft Acylation Reaction | Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved from [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • YouTube. (2020, May 20). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • SpringerLink. (n.d.). The preparation of n-octylaniline and its application in the extraction of noble metals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved from [Link]

  • MDPI. (2026, January 30). Hydrophobic-to-Hydrophilic Transition of Polyethylene Surface via Salicylic Acid Grafting. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Sciencemadness.org. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]

  • US EPA. (n.d.). Versions of the Waste Reduction Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • US EPA. (2025, June 13). Managing and Transforming Waste Streams Tool. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of Cellobiose and Xylan over TiO2-Based Catalysts. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • T.Jis. (2026, January 6). High Vacuum Distillation: A Comprehensive Guide. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2021, March 4). 164 CHM2211 Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of a Commercial Anion-Exchange Membrane Modified with Electrosynthesized Polyaniline Deposits at Different Temperatures. Retrieved from [Link]

  • ResearchGate. (2025, November 29). Catalytic enantioselective and site-specific Friedel–Crafts alkylation of 4-aminoindoles with β,γ-alkynyl-α-ketoimines for the synthesis of C7-functionalized indoles. Retrieved from [Link]

  • Cronfa - Swansea University. (2022, December 22). Hydrosilylation and Silane Polymerization Catalyzed by Group 4 Amidometallocene Cations. Retrieved from [Link]

Sources

Application Note: A Guide to the Synthesis and Characterization of Photoswitchable Nanoprobes Using 4-Octylaniline-Derived Azobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Photopharmacology

The ability to control biological processes with spatiotemporal precision is a central goal in modern therapeutics and diagnostics. Photoswitchable nanoprobes represent a significant leap forward, offering on-demand activation of therapeutic agents or modulation of imaging signals using light as an external, non-invasive trigger.[1][2] At the heart of many of these systems lies the azobenzene moiety, a robust molecular photoswitch that undergoes reversible isomerization between its stable trans and metastable cis forms upon irradiation with specific wavelengths of light.[3][4] This geometric change can be harnessed to alter the properties of a nanocarrier, leading to drug release, changes in fluorescence, or controlled self-assembly.[5][6]

This guide provides a comprehensive protocol for the development of photoswitchable nanoprobes based on a custom-synthesized azobenzene derivative functionalized with 4-octylaniline. The inclusion of the this compound precursor imparts a critical feature: an eight-carbon alkyl chain. This hydrophobic tail is instrumental in mediating the self-assembly of the photoswitch on nanoparticle surfaces and enhancing the stability and loading capacity of the resulting nanocarrier, particularly for hydrophobic payloads.[7][8] We will detail the synthesis of the photoswitch, its conjugation to gold nanoparticles (AuNPs), and the essential characterization techniques required to validate the system's structure and light-responsive functionality.

Guiding Principles & Experimental Rationale

A robust photoswitchable nanoprobe is not merely a collection of molecules; it is an integrated system where each component is chosen for a specific purpose. Understanding the causality behind these choices is critical for successful development and troubleshooting.

  • The Nanoparticle Core (Gold): Gold nanoparticles (AuNPs) are selected as the scaffold for several key reasons. Their synthesis is highly controlled, allowing for monodisperse particles.[9] Crucially, their surfaces can be readily functionalized with thiol-containing molecules, forming stable gold-thiolate bonds, which is the cornerstone of our functionalization strategy.[10] Furthermore, AuNPs possess unique surface plasmon resonance (SPR) properties, providing a convenient spectroscopic handle for monitoring their synthesis, functionalization, and aggregation state.[11]

  • The Photoswitch (Azobenzene): Azobenzene is the engine of the nanoprobe. Its isomerization is a clean, reversible photochemical process.[3] The thermodynamically stable trans isomer is relatively planar, while the cis isomer adopts a more globular, bent conformation.[12] This significant change in molecular geometry upon UV light irradiation (~365 nm) is the physical basis for triggering a response. The system can be reverted to its trans state with visible light (~450 nm) or through thermal relaxation.[4][13]

  • The Functional Linker (this compound Moiety): The choice of this compound as a synthetic precursor is deliberate. The resulting octyl chain serves multiple functions:

    • Hydrophobic Interaction: It promotes the formation of a dense, self-assembled monolayer on the AuNP surface, creating a hydrophobic pocket that can encapsulate drug molecules.

    • Enhanced Stability: The van der Waals interactions between adjacent octyl chains increase the stability of the functionalized nanoparticle in solution.

    • Controlled Assembly: The interplay between the hydrophobic tails and the polar azobenzene heads can be modulated by light, allowing for reversible control over nanoparticle aggregation or dispersion.[14]

The overall workflow, from molecular synthesis to a functional nanoprobe, is a multi-stage process requiring careful execution and validation at each step.

G cluster_synthesis Part 1: Photoswitch Synthesis cluster_np_prep Part 2: Nanoprobe Assembly cluster_characterization Part 3: Validation & Function A This compound & 4-Aminothiophenol B Diazotization & Azo Coupling A->B C Purification of Octyl-Azo-Thiol B->C E Ligand Exchange with Octyl-Azo-Thiol C->E D AuNP Synthesis (Citrate Reduction) D->E F Purified Photoswitchable Nanoprobe E->F G Structural Characterization (TEM, DLS, UV-Vis) F->G H Photoswitching Assay (UV/Vis Irradiation) G->H I Application Testing (e.g., Drug Release) H->I

Figure 1. Overall experimental workflow for the synthesis and validation of photoswitchable nanoprobes.

Materials and Equipment

Reagents
  • This compound (98%)

  • 4-Aminothiophenol (97%)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate dihydrate

  • Solvents: Ethanol, Dichloromethane (DCM), Dimethylformamide (DMF), Deionized water (18.2 MΩ·cm)

  • Payload for release studies (e.g., Nile Red, Doxorubicin)

Equipment
  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • pH meter

  • Centrifuge

  • Light sources: UV lamp (365 nm) and a visible light LED (e.g., 450 nm)

Experimental Protocols

Protocol 1: Synthesis of 4-((4-mercaptophenyl)diazenyl)-N-octylaniline (Octyl-Azo-Thiol)

Causality: This protocol creates the core photoswitchable molecule. It involves a classic diazotization reaction followed by an azo coupling. This compound provides the hydrophobic tail, while 4-aminothiophenol provides the thiol group necessary for covalent attachment to the gold nanoparticle surface.

  • Diazotization of 4-Aminothiophenol:

    • Dissolve 1.25 g (10 mmol) of 4-aminothiophenol in 20 mL of 3 M HCl in a flask cooled to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is critical for the subsequent coupling step.

  • Azo Coupling:

    • In a separate flask, dissolve 2.05 g (10 mmol) of this compound in 30 mL of ethanol.

    • Slowly add the freshly prepared diazonium salt solution to the this compound solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

    • After the addition is complete, adjust the pH to 8-9 using a 2 M NaOH solution to facilitate the coupling reaction.

    • Let the reaction mixture stir at room temperature for 4 hours. A colored precipitate should form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the product from an ethanol/water mixture.

    • For higher purity, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

    • Verify the product structure using ¹H NMR and Mass Spectrometry. The thiol group is sensitive to oxidation; perform steps under an inert atmosphere where possible.

Protocol 2: Synthesis and Functionalization of Gold Nanoparticles (AuNPs)

Causality: This protocol first creates ~15 nm AuNP seeds via the Turkevich method, a widely trusted synthesis.[9] The subsequent ligand exchange step replaces the weakly bound citrate ions on the AuNP surface with the strongly binding thiol group of the synthesized Octyl-Azo-Thiol, creating the final functional nanoprobe.

  • AuNP Synthesis (Turkevich Method):

    • Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in an Erlenmeyer flask with vigorous stirring.

    • Rapidly inject 2 mL of a 1% (w/v) sodium citrate solution.

    • The solution color will change from pale yellow to blue and finally to a deep ruby red, indicating nanoparticle formation.

    • Continue boiling for 15 minutes, then allow the solution to cool to room temperature with stirring.

  • Surface Functionalization:

    • To the 100 mL of AuNP solution, add 1 mL of a 1 mM solution of Octyl-Azo-Thiol in ethanol.

    • Stir the mixture at room temperature for 24 hours to ensure complete ligand exchange. The hydrophobic nature of the ligand will drive its assembly onto the gold surface.

    • Purify the functionalized AuNPs by centrifugation (e.g., 12,000 rpm for 20 min) to remove excess ligand. Discard the supernatant and resuspend the pellet in fresh ethanol. Repeat this washing step three times.

    • Finally, resuspend the purified photoswitchable nanoprobes in the desired solvent (e.g., ethanol or PBS) for storage and characterization.

Protocol 3: Characterization and Validation

Causality: Each characterization technique provides a piece of the puzzle to validate the system. UV-Vis confirms the presence of AuNPs and allows monitoring of the azobenzene isomerization. DLS and TEM confirm the size and monodispersity of the nanoprobes. FTIR would confirm the presence of the organic ligand on the nanoparticle surface. This multi-faceted approach is essential for a self-validating protocol.[15]

Technique Purpose Expected Outcome
UV-Vis Spectroscopy Confirm AuNP synthesis and monitor photoswitching.A sharp Surface Plasmon Resonance (SPR) peak around 520 nm for AuNPs. A peak around 350-360 nm for the trans-azobenzene π-π* transition.
Dynamic Light Scattering (DLS) Measure the hydrodynamic diameter and size distribution.A narrow size distribution with a hydrodynamic diameter slightly larger than the core size measured by TEM due to the ligand shell.
Transmission Electron Microscopy (TEM) Visualize the size, shape, and monodispersity of the AuNP core.Spherical nanoparticles with a core diameter of ~15 nm. Should show a uniform population.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the presence of the organic ligand on the AuNP surface.Disappearance of the S-H stretch (~2550 cm⁻¹) and appearance of characteristic aromatic and alkyl C-H stretches on the purified sample.

Table 1. Summary of key characterization techniques and expected results for the validation of photoswitchable nanoprobes.

Protocol 4: Inducing and Monitoring Photoswitching

Causality: This protocol directly tests the core functionality of the nanoprobes. By irradiating with specific wavelengths and monitoring the spectral changes, we can quantify the isomerization process. The decrease in the ~360 nm peak and the increase in the ~440 nm peak are direct evidence of the trans-to-cis isomerization.[16]

  • Prepare the Sample: Dilute the stock solution of functionalized nanoprobes in a quartz cuvette to an absorbance of ~1.0 at the π-π* transition maximum (~360 nm).

  • Record Baseline Spectrum: Measure the initial UV-Vis spectrum of the sample. This represents the thermally-stable, trans-isomer dominant state.

  • Induce trans-to-cis Isomerization:

    • Irradiate the sample with a 365 nm UV lamp for a set period (e.g., 30 seconds).

    • Immediately record the UV-Vis spectrum. You should observe a decrease in the absorbance peak around 360 nm and a slight increase in the n-π* transition peak around 440 nm.

    • Repeat this process in time intervals until a photostationary state is reached (no further spectral changes are observed).

  • Induce cis-to-trans Isomerization:

    • Take the UV-irradiated sample (now in the cis-rich state).

    • Irradiate it with a >450 nm visible light source.

    • Record the UV-Vis spectrum periodically. The original spectrum corresponding to the trans isomer should be recovered, demonstrating reversibility.

G Trans Trans Isomer (Stable) Cis Cis Isomer (Metastable) Trans->Cis UV Light (~365 nm) Cis->Trans  Visible Light (>450 nm) or Thermal Relaxation  

Figure 2. Reversible photoisomerization mechanism of the azobenzene moiety.

Application Example: Light-Triggered Payload Release

The change in geometry from the planar trans isomer to the bulky cis isomer can disrupt the packing of the ligand shell on the nanoparticle surface, allowing a loaded payload to be released.[5][17]

  • Loading: Incubate the functionalized nanoprobes (in their stable trans state) with a high concentration of a hydrophobic payload (e.g., Nile Red) in an appropriate solvent. The payload will partition into the hydrophobic octyl-chain layer.

  • Purification: Remove the unloaded payload by centrifugation and washing.

  • Triggering Release:

    • Resuspend the loaded nanoprobes in a release medium (e.g., PBS with 1% Tween 80 to solubilize the released payload).

    • Divide the sample into two: a control group (kept in the dark) and an experimental group.

    • Irradiate the experimental group with 365 nm UV light.

  • Quantification: At various time points, centrifuge the samples and measure the fluorescence of the supernatant. An increase in fluorescence in the irradiated sample compared to the dark control indicates light-triggered release.

References

  • Wang, W., et al. (2023). Ligand-protected nanocluster-mediated photoswitchable fluorescent nanoprobes towards dual-color cellular imaging. Nanoscale Horizons. Available at: [Link]

  • Zhang, W., et al. (2023). Ligand-protected nanocluster-mediated photoswitchable fluorescent nanoprobes towards dual-color cellular imaging. ResearchGate. Available at: [Link]

  • He, J., et al. (2021). Synthesis and characterization of the photoswitchable nanoprobe. ResearchGate. Available at: [Link]

  • Wild, A. M., et al. (2021). αvβ3-Specific Gold Nanoparticles for Fluorescence Imaging of Tumor Angiogenesis. MDPI. Available at: [Link]

  • Goodwin, A. P., et al. (2011). Gold nanoparticle catalysis of the cis–trans isomerization of azobenzene. Chemical Communications. Available at: [Link]

  • Cígler, P., & Bartoň, J. (2020). Ultrasensitive nanoprobes for detection of chemical redox processes. Institute of Organic Chemistry and Biochemistry of the CAS. Available at: [Link]

  • Lin, C.-Y., et al. (2021). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Omega. Available at: [Link]

  • Kim, T., et al. (2021). Selective colorimetric sensing of deferoxamine with 4-mercaptophenol- and mercaptoacetic acid-functionalized gold nanoparticles via Fe(iii) chelation. New Journal of Chemistry. Available at: [Link]

  • Rogers, S., et al. (2022). Probing the Dynamic Self-Assembly Behaviour of Photoswitchable Wormlike Micelles in Real Time. ChemRxiv. Available at: [Link]

  • Lu, B., et al. (2024). Self-Assembled-Monolayer-Induced Polyaniline-Grafted Silicon Nanoparticles for Highly Stable Lithium-Ion Battery Anodes. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Nanocarriers Responsive to Light—A Review. MDPI. Available at: [Link]

  • Bortolus, M., et al. (2022). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. Available at: [Link]

  • Calzolai, L., et al. (2017). Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA). Beilstein Journal of Nanotechnology. Available at: [Link]

  • Carstensen, D., et al. (2012). Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Various Authors. (2024). Recent Advances in Photoswitchable Fluorescent and Colorimetric Probes. MDPI. Available at: [Link]

  • Park, K. (2018). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. Journal of Controlled Release. Available at: [Link]

  • Klajn, R., et al. (2010). Light-controlled self-assembly of reversible and irreversible nanoparticle suprastructures. Nature Chemistry. Available at: [Link]

  • Fomina, N., & Almutairi, A. (2016). Photochemical mechanisms of light-triggered release from nanocarriers. Journal of Controlled Release. Available at: [Link]

  • Oliveira, E., et al. (2005). Azobenzene derivatives used in the experiments. ResearchGate. Available at: [Link]

  • Singh, I., et al. (2020). Nanoscale Self-Assembly for Therapeutic Delivery. Frontiers in Nanotechnology. Available at: [Link]

  • Lee, H., et al. (2015). Photoisomerization of azobenzene derivatives confined in gold nanoparticle aggregates. The Journal of Chemical Physics. Available at: [Link]

  • Various Authors. (2020). Controlled Functionalization of Gold Nanoparticles with Mixtures of Calix[9]arenes Revealed by Infrared Spectroscopy. ResearchGate. Available at: [Link]

  • Shah, M. R., et al. (2025). Light-responsive nanocarriers for drug delivery. ResearchGate. Available at: [Link]

  • Almutairi, A. (2016). Recent advances in light-responsive on-demand drug-delivery systems. Therapeutic Delivery. Available at: [Link]

  • Xu, G., et al. (2020). Photoswitchable Adhesives Using Azobenzene-Containing Materials. Chemistry – An Asian Journal. Available at: [Link]

  • Mourot, A., et al. (2019). Intracellular photoswitchable neuropharmacology driven by luminescence from upconverting nanoparticles. bioRxiv. Available at: [Link]

  • Li, T., et al. (2024). Research progress of nano-drug delivery system based on photothermal therapy. International Journal of Nanomedicine. Available at: [Link]

  • Various Authors. (2024). azobenzene. Nanoscale. Available at: [Link]

  • Various Authors. (2024). Harnessing Cytosine for Tunable Nanoparticle Self-Assembly Behavior Using Orthogonal Stimuli. Aston University. Available at: [Link]

  • Samanta, S., et al. (2011). Azobenzene Photoswitching without Ultraviolet Light. Journal of the American Chemical Society. Available at: [Link]

  • Raimondo, C., et al. (2018). Azobenzene on curved surfaces: tuning the kinetics of cis–trans isomerisation. Nanoscale. Available at: [Link]

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The Art of Miniaturized Motion: A Guide to Self-Propelled Oil Droplets Fueled by 4-Octylaniline

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of generating self-propelled oil droplets utilizing a 4-octylaniline-based chemical system. We will move beyond a simple recitation of steps to provide a deep understanding of the underlying physicochemical phenomena that govern this fascinating example of autonomous motion at the microscale. Our focus is on empowering the reader with the knowledge to not only replicate these experiments but also to innovate upon them for a variety of applications, from targeted drug delivery to the development of novel micro-actuators.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: The "Why" Behind the "How"

The autonomous movement of these oil droplets is not magic; it is a beautifully orchestrated interplay of chemical reactions and fluid dynamics. The core principle is the Marangoni effect , which describes the flow of fluid along an interface due to a gradient in surface tension.[1][2] In our system, this gradient is not pre-existing but is actively generated and sustained by a chemical reaction at the oil-water interface.

A micrometer-sized oil droplet of this compound, when placed in an aqueous solution containing a specific surfactant precursor, exhibits self-propulsion.[3] This motion is not a result of the droplet consuming itself, but rather it consumes a "fuel" from the surrounding medium, allowing for persistent movement.[3][4] The key lies in the continuous, asymmetric hydrolysis of the surfactant precursor at the droplet's surface. This reaction is catalyzed by an amphiphilic catalyst contained within the this compound oil phase. The product of this hydrolysis is less surface-active than the precursor, leading to a localized increase in interfacial tension. This difference in surface tension between the "front" (where the precursor is abundant) and the "rear" (where the less active product accumulates) of the droplet creates a Marangoni flow that propels the droplet forward.

Trustworthiness: A Self-Validating System

The protocols detailed herein are designed to be self-validating. Successful replication of the self-propulsion phenomenon serves as a primary indicator of correct reagent preparation and experimental setup. The motion of the droplets is a direct and observable consequence of the underlying chemical reaction. Furthermore, variations in the observed motion, such as changes in velocity or trajectory, can be logically correlated to modifications in the experimental parameters, such as reactant concentrations or the pH of the aqueous phase.[5][6] This allows for a systematic and verifiable approach to experimentation.

Authoritative Grounding & Comprehensive References

The information presented is grounded in peer-reviewed scientific literature. Key mechanistic claims and protocol standards are supported by in-text citations. A complete list of references with clickable URLs is provided at the end of this document to facilitate further reading and verification.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Quantitative Insights into Droplet Motion

The following table summarizes expected droplet velocities under varying experimental conditions, providing a baseline for experimental validation.

Parameter Condition Expected Velocity (µm/s) Observations
Surfactant Precursor Concentration Low10 - 50Slower, more erratic motion.
High50 - 200Faster, more directed motion.
Catalyst Concentration (in droplet) Low5 - 30Reduced propulsion force.
High30 - 150Increased reaction rate and velocity.
pH of Aqueous Phase Acidic (pH < 7)Motion may be inhibited or altered.[7]Imine hydrolysis is pH-dependent.[8][9]
Neutral to Basic (pH 7-9)Optimal for sustained motion.
Experimental Protocols

This protocol outlines the synthesis of the "fuel" for the self-propelled droplets. The synthesis is a two-step process involving the preparation of a key aldehyde intermediate followed by a Schiff base condensation.

Materials:

  • 4-Hydroxybenzaldehyde

  • (2-Bromoethyl)trimethylammonium bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • This compound

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Step 1: Synthesis of 4-(2-(trimethylammonio)ethoxy)benzaldehyde bromide

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 eq.) and (2-bromoethyl)trimethylammonium bromide (1 eq.) in DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) to the mixture.

  • Heat the reaction mixture at 80-90°C with stirring for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure aldehyde intermediate.

Step 2: Synthesis of N-(4-[3-[trimethylammonio]ethoxy]benzylidene)-4-octylaniline bromide

  • Dissolve 4-(2-(trimethylammonio)ethoxy)benzaldehyde bromide (1 eq.) and this compound (1 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Reflux the mixture for 4-6 hours.[10]

  • Monitor the formation of the imine (Schiff base) by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is the surfactant precursor. Purify by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Materials:

  • This compound

  • Oleic acid (amphiphilic catalyst)

  • N-(4-[3-[trimethylammonio]ethoxy]benzylidene)-4-octylaniline bromide (surfactant precursor)

  • Deionized water

  • Petri dish or microscope slide with a well

  • Micropipette

  • Microscope with a camera for recording

Procedure:

  • Prepare the Oil Phase: In a small vial, mix this compound with 5 mol% oleic acid. Ensure thorough mixing.

  • Prepare the Aqueous Phase: Prepare an aqueous solution of the surfactant precursor, N-(4-[3-[trimethylammonio]ethoxy]benzylidene)-4-octylaniline bromide, in deionized water. A typical starting concentration is 0.1-1.0 mM.

  • Experimental Setup: Add the aqueous surfactant solution to a petri dish or the well of a microscope slide.

  • Droplet Generation: Using a micropipette, carefully introduce a small droplet (1-10 µL) of the this compound/oleic acid mixture into the aqueous phase. The droplet should be gently placed at the bottom of the container.

  • Observation: Observe the droplet under the microscope. The droplet should begin to exhibit self-propelled motion within a few minutes.

  • Data Acquisition: Record the motion of the droplets using the microscope camera for later analysis of velocity and trajectory.

Mandatory Visualization

cluster_interface Oil-Water Interface cluster_droplet This compound Droplet Precursor Surfactant Precursor (High Surface Activity) Product Hydrolyzed Product (Low Surface Activity) Precursor->Product Hydrolysis Propulsion Marangoni Flow (Propulsion) Product->Propulsion Creates Surface Tension Gradient Catalyst Oleic Acid (in this compound) Catalyst->Precursor Catalyzes

Caption: Chemical reaction at the oil-water interface driving Marangoni-based propulsion.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Surfactant Precursor C Prepare Aqueous Surfactant Solution A->C B Prepare this compound with Oleic Acid D Introduce Oil Droplet into Aqueous Phase B->D C->D E Observe and Record Droplet Motion D->E F Analyze Velocity and Trajectory E->F

Caption: Step-by-step workflow for the generation and analysis of self-propelled droplets.

1 Surfactant Precursor Conc. 4 Reaction Rate 1->4 2 Catalyst Conc. 2->4 3 pH 3->4 5 Surface Tension Gradient 4->5 6 Droplet Velocity 5->6

Caption: Interplay of key parameters influencing the velocity of self-propelled oil droplets.

References

  • Toyota, T., Maru, N., Hanczyc, M. M., Ikegami, T., & Sugawara, T. (2009). Self-propelled oil droplets consuming "fuel" surfactant. Journal of the American Chemical Society, 131(14), 5012–5013. [Link]

  • Banno, T., Asami, Y., & Toyota, T. (2017). Self-Propelled Motion of Monodisperse Underwater Oil Droplets Formed by a Microfluidic Device. Langmuir, 33(22), 5393–5397. [Link]

  • Banno, T., & Toyota, T. (2016). Self-Propelled Oil Droplets and Their Morphological Change to Giant Vesicles Induced by a Surfactant Solution at Low pH. Langmuir, 32(37), 9591–9597. [Link]

  • Hanczyc, M. M., Toyota, T., Ikegami, T., Packard, N., & Sugawara, T. (2007). Fatty Acid Chemistry at the Oil−Water Interface: Self-Propelled Oil Droplets. Journal of the American Chemical Society, 129(30), 9386–9391. [Link]

  • Noguchi, M., Yamada, M., & Sawada, H. (2022). Analysis of different self-propulsion types of oil droplets based on electrostatic interaction effects. RSC Advances, 12(29), 18531-18538. [Link]

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. [Link]

  • Chen, Y. J., Chen, Y., & Nagatsu, Y. (2009). Self-propelled motion of a droplet induced by Marangoni-driven spreading. Physical Review E, 80(1), 016303. [Link]

  • de Gennes, P. G., Brochard-Wyart, F., & Quéré, D. (2004). Capillarity and Wetting Phenomena: Drops, Bubbles, Pearls, Waves. Springer.
  • Scriven, L. E., & Sternling, C. V. (1960). The Marangoni effects. Nature, 187(4733), 186–188. [Link]

  • Banno, T., Kuroha, R., & Toyota, T. (2012). pH-sensitive self-propelled motion of oil droplets in the presence of cationic surfactants containing hydrolyzable ester linkages. Langmuir, 28(2), 1190–1195. [Link]

  • Toyota, T., Sugawara, T., Hanczyc, M. M., & Ikegami, T. (2009). U.S. Patent No. 7,629,313. Washington, DC: U.S.
  • Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry, 1, e7. [Link]

  • Rybalkina, E. Y., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 445-455. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved February 10, 2026, from [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Octylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OCT-ANL-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Yield and Regioselectivity in 4-Octylaniline Synthesis

Executive Summary

You are encountering yield losses or purity issues in the synthesis of 4-n-octylaniline (CAS: 16245-79-7). This molecule is a critical intermediate for liquid crystals and surfactants.

Our analysis indicates that "direct alkylation" routes (Friedel-Crafts alkylation of aniline) often fail due to catalyst deactivation and polyalkylation. To achieve >85% isolated yield , we recommend the Nitration-Reduction Pathway starting from n-octylbenzene. This route offers superior regiocontrol and scalability compared to direct alkylation.

This guide provides a validated protocol, a troubleshooting decision tree, and specific answers to common failure modes.

Module 1: The Validated High-Yield Protocol

The Pathway: Nitration-Reduction (Route A)

This method avoids the "Lewis Base poisoning" effect seen when trying to alkylate aniline directly.

G Start n-Octylbenzene Step1 Nitration (HNO3/H2SO4, <10°C) Start->Step1 Inter1 Isomer Mix (o-/p-nitrooctylbenzene) Step1->Inter1 Step2 Separation (Crystallization/Distillation) Inter1->Step2 Remove Ortho Inter2 4-Nitrooctylbenzene (Pure Para) Step2->Inter2 Step3 Reduction (H2, Pd/C or Sn/HCl) Inter2->Step3 Final This compound (Yield >85%) Step3->Final

Figure 1: The standard industrial pathway for high-purity this compound synthesis.

Step-by-Step Methodology
Phase 1: Regioselective Nitration

Objective: Maximize the para isomer ratio.

  • Setup: Charge a reactor with n-octylbenzene (1.0 eq) . Cool to 0–5°C .

  • Acid Addition: Add H₂SO₄ (conc.) dropwise. Maintain temp <10°C.

  • Nitration: Add a mixture of HNO₃/H₂SO₄ (1:1) slowly.

    • Critical Control Point: If temp exceeds 15°C, ortho substitution and dinitration increase significantly.

  • Quench: Pour onto crushed ice. Extract with dichloromethane (DCM).

  • Purification (The Yield Maker): The crude oil contains ~60% para and ~40% ortho.

    • Action: Distill off the ortho-nitro isomer (lower boiling) or use fractional crystallization from cold ethanol if the para isomer solidifies (MP is low, so distillation is preferred).

Phase 2: Quantitative Reduction

Objective: Convert nitro group to amine without side reactions.

  • Catalyst: Use 10% Pd/C (5 wt% loading) or Raney Nickel .

  • Solvent: Ethanol or Methanol.

  • Hydrogenation: Pressurize to 3–5 bar H₂ at 40°C .

    • Monitor: Reaction is complete when H₂ uptake ceases.

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.

Phase 3: Final Isolation

Objective: Remove trace azo-compounds and aniline polymers.

  • Vacuum Distillation: This is mandatory.

    • Boiling Point: 175°C at 13 mmHg (Ref: Sigma-Aldrich/Alfa Aesar data).

    • Appearance: Collect the fraction that is a clear to pale yellow oil. Darkening indicates oxidation; store under nitrogen.

Module 2: Troubleshooting & FAQs

Ticket #401: "My product is a dark, viscous oil."

Diagnosis: Oxidation or Polymerization. Root Cause: Anilines are sensitive to air oxidation. If the distillation was done at too high a temperature (atmospheric pressure) or without inert gas, polymerization occurs. Solution:

  • Vacuum Check: Ensure your vacuum is <15 mmHg . At atmospheric pressure, the boiling point (~300°C) causes decomposition.

  • Storage: Store the purified product under Argon or Nitrogen in the dark.

Ticket #402: "I have low yield (approx. 40%)."

Diagnosis: Isomer Loss or Incomplete Reduction. Root Cause Analysis:

  • Scenario A (Isomer Loss): You likely discarded the "mixed fractions" during the nitration purification too aggressively.

  • Scenario B (Catalyst Poisoning): If using catalytic hydrogenation, sulfur traces from the H₂SO₄ nitration step can poison the Pd/C catalyst. Correction:

  • Wash the nitro-intermediate thoroughly with NaHCO₃ and water before hydrogenation to remove all acid/sulfur residues.

Ticket #403: "Can I use direct alkylation (Aniline + 1-Octene)?"

Diagnosis: Pathway Error. Expert Insight: While theoretically possible using solid acid catalysts (Zeolites like H-Beta), this route is notoriously difficult for high yields.

  • Why? Aniline acts as a base, neutralizing the acid sites on the catalyst.

  • Result: You get low conversion and a mixture of ortho, para, and N-alkylated products.

  • Recommendation: Stick to the Nitration-Reduction route for reliability unless you have specialized flow-chemistry equipment with Zeolite Y catalysts.

Module 3: Data & Specifications

Physical Properties Table
PropertyValueNotes
Molecular Weight 205.34 g/mol
Boiling Point 175°C @ 13 mmHg Decomposition >200°C
Melting Point ~17–19°CSolidifies in fridge; oil at RT
Density 0.898 g/mL
Solubility Ethanol, DCM, TolueneInsoluble in water
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the yield < 50%? Start->Q1 Q2 Is the product dark/tarry? Start->Q2 A1 Check Nitration Temp. If >15°C, Ortho isomer dominates. Q1->A1 Regioselectivity Issue A2 Check Catalyst. Sulfur poisons Pd/C. Wash intermediate. Q1->A2 Reduction Failure B1 Vacuum Distillation Required. BP: 175°C @ 13mmHg Q2->B1 Distillation Temp too high B2 Store under N2/Ar. Anilines oxidize in air. Q2->B2 Oxidation

Figure 2: Diagnostic logic for common synthesis failures.

References

  • GuideChem. (2024). 4-N-OCTYLANILINE Properties and Safety. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification & Safety Data Sheet. Retrieved from [1]

  • National Institutes of Health (NIH). (n.d.). The preparation of n-octylaniline and its application in the extraction of noble metals. PubChem. Retrieved from

  • Thermo Scientific Chemicals. (n.d.).[2] 4-n-Octylaniline, 99%. Fisher Scientific. Retrieved from

Sources

Navigating the Labyrinth: A Technical Support Guide to 4-Octylaniline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Octylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this versatile intermediate in its purest form. As a long-chain alkylated aniline, this compound presents a unique set of purification hurdles, from stubborn, structurally similar impurities to its propensity for degradation. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities with scientific rigor.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation of any successful purification strategy.

PropertyValueSource
Appearance Colorless to pale yellow or orange liquid/powder[1]
Molecular Weight 205.34 g/mol [2]
Boiling Point 175 °C at 13 mmHg[2]
Melting Point 17 °C[2]
Density 0.898 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in most organic solvents[2]
Stability Air sensitive; prone to oxidation and coloration

Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing not just the "how" but also the "why" behind each recommendation.

Problem 1: My this compound is dark brown or reddish. How can I remove the color?

Probable Cause: The coloration is almost certainly due to the oxidation of the aniline moiety.[3] Anilines are notoriously susceptible to air oxidation, which leads to the formation of highly colored polymeric impurities.[4] This process can be accelerated by exposure to light and heat.

Solution:

  • Vacuum Distillation: For high-boiling liquids like this compound, vacuum distillation is the most effective method for removing non-volatile, colored impurities.[4] By reducing the pressure, the boiling point is significantly lowered, preventing thermal degradation.[5]

  • Activated Carbon Treatment: If the coloration is minor, treatment with activated carbon can be effective. Dissolve the crude this compound in a suitable organic solvent (e.g., hexane or toluene), add a small amount of activated carbon, stir for a short period, and then filter.[6] The activated carbon adsorbs the colored impurities.[7]

  • Acid Wash: An acid wash can help to remove basic, colored impurities. Dissolve the this compound in an organic solvent and wash with a dilute acid solution (e.g., 1 M HCl). The protonated this compound will remain in the organic layer, while more basic impurities may be extracted into the aqueous layer. However, be aware that the 4-octylanilinium salt may have some water solubility.

Workflow for Decolorization:

Caption: Decision workflow for decolorizing this compound.

Problem 2: I'm having trouble separating this compound from a non-polar impurity by column chromatography.

Probable Cause: The long octyl chain of this compound imparts significant non-polar character to the molecule. This can cause it to co-elute with other non-polar impurities, such as unreacted starting materials (e.g., octylbenzene or 1-octene) or non-polar byproducts.

Solution:

  • Optimize the Solvent System: Start with a very non-polar mobile phase, such as pure hexane or petroleum ether, and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or diethyl ether.[8] This will allow for fine-tuning of the separation.

  • Use an Appropriate Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can cause tailing of basic compounds like anilines.[9] Consider using neutral or basic alumina, or an amine-functionalized silica gel to improve peak shape and separation.[9]

  • Employ a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective for separating compounds with a wide range of polarities.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the this compound. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10).

  • Column Packing: Pack a column with the chosen stationary phase (silica gel or alumina). The amount of stationary phase should be 20-50 times the weight of the crude sample.[4]

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with the initial, non-polar solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient (if necessary): If the this compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Analysis: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Visualization of TLC Spots: this compound has a UV-active aromatic ring, so it can be visualized under a UV lamp (254 nm).[10] Staining with potassium permanganate can also be used, which will react with the aniline functionality.

Problem 3: My purified this compound turns yellow or brown upon storage.

Probable Cause: As mentioned, this compound is air-sensitive and will oxidize over time, even if it is initially pure.

Solution:

  • Inert Atmosphere: Store purified this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Cold and Dark Storage: Store the compound in a refrigerator or freezer and in a dark or amber-colored vial to slow down the rate of oxidation.

  • Addition of an Antioxidant: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercially available this compound?

A1: Besides oxidation products, common impurities can arise from the synthetic route used. A frequent synthesis is the Friedel-Crafts alkylation of aniline with 1-octene or 1-bromooctane.[11] Potential impurities from this process include:

  • 2-Octylaniline (ortho-isomer): The physical properties are very similar to the para-isomer, making separation by distillation or standard chromatography challenging.

  • Unreacted starting materials: Aniline and the octylating agent.

  • Poly-alkylated anilines: Di- and tri-octylanilines.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization of this compound can be challenging due to its low melting point (17 °C).[2] It exists as an oil or a low-melting solid at room temperature. However, low-temperature recrystallization from a non-polar solvent like hexane or pentane might be feasible. The general principle is to dissolve the compound in a minimum amount of hot solvent and then cool it slowly to induce crystallization.[12] For oily compounds, scratching the inside of the flask or adding a seed crystal can sometimes initiate crystallization.

Q3: How can I separate the ortho- and para-isomers of octylaniline?

A3: The separation of ortho- and para-isomers of alkylated anilines is notoriously difficult due to their similar boiling points and polarities.

  • Fractional Distillation: While challenging, careful fractional distillation under high vacuum with a long distillation column might achieve some degree of separation.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column and mobile phase can often provide better resolution for isomer separation than standard column chromatography.

  • Derivatization: In some cases, converting the aniline to a derivative (e.g., an amide or a salt) can alter the physical properties sufficiently to allow for easier separation by chromatography or recrystallization. The derivative can then be converted back to the aniline.

Logical Flow for Isomer Separation:

Caption: Strategies for separating ortho- and para-isomers of octylaniline.

References

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. [Link]

  • Covestro Deutschland AG. (2020). Aniline purification method.
  • The Dow Chemical Company. (1933). Method of separating alkyl anilines.
  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Bayer AG. (1988). Process for separating aniline derivatives.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

  • Ritcey, G. M., & Ashbrook, A. W. (1979). The preparation of n-octylaniline and its application in the extraction of noble metals. Hydrometallurgy, 4(2), 111-124. [Link]

  • ChemBK. (2024, April 10). This compound. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • PubChem. (n.d.). 4-Dodecylaniline. [Link]

  • ResearchGate. (2015, August). Treatment Methods for the Remediation of Amines: A Review. [Link]

  • ResearchGate. (2017, June 14). Detect aninline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. [Link]

  • ResearchGate. (2025, August 6). Oxidation of aniline using different reaction pathways. [Link]

  • YouTube. (2021, April 7). TLC examination of isomeric nitro anilines. [Link]

  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. [Link]

  • Quora. (2020, November 30). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?[Link]

  • ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?[Link]

  • YouTube. (2021, May 30). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 27). 4-Dodecylaniline: Price and Purity Considerations for Bulk Purchase. [Link]

  • YouTube. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide. [Link]

  • Vedantu. (n.d.). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. [Link]

  • Wikipedia. (n.d.). Vacuum distillation. [Link]

  • The Dow Chemical Company. (1967). Process for the purification of amines.
  • PubMed. (n.d.). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. [Link]

  • ACS Publications. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. [Link]

  • YouTube. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • YouTube. (2021, March 16). Methods of Recrystalization: Precipitating out the acetanilide. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (n.d.). Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?[Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • ResearchGate. (2025, August 6). 4-METHYL-N-n-OCTYLANILINE AS AN EMERGING EXTRACTANT FOR THE LIQUID-LIQUID EXTRACTION OF TOXIC METAL LIKE LEAD(II) TO REDUCE ITS HEALTH HAZARDS. [Link]

  • University of California, Irvine. (n.d.). Exp 6 - Extraction. [Link]

Sources

stability issues of 4-Octylaniline under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Octylaniline. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a long-chain substituted aromatic amine, its stability can be influenced by several experimental and storage parameters. This guide provides in-depth, field-proven insights into potential issues, their underlying causes, and robust solutions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during the handling, storage, or use of this compound in a practical question-and-answer format.

Q1: My this compound has changed color from colorless/pale yellow to a dark brown or orange. Is it still usable?

Short Answer: Proceed with caution. The color change is a primary indicator of degradation, likely due to oxidation, which can impact the purity and reactivity of the material.

Detailed Explanation: Freshly purified this compound is typically a colorless to pale yellow liquid.[1] Like many aromatic amines, it is susceptible to air oxidation, a process that is often accelerated by exposure to light and elevated temperatures.[2][3] The amino group (-NH₂) is an electron-donating group that activates the aromatic ring, making it prone to attack by atmospheric oxygen.

The initial stages of oxidation can form highly colored impurities, such as quinone-imines and other polymeric materials, which are responsible for the observed darkening.[4] While the bulk of your material may still be this compound, the presence of these impurities can:

  • Lower the effective concentration: If a significant portion has degraded, the molar quantity of your starting material will be less than calculated, leading to lower yields.

  • Interfere with your reaction: The degradation products can act as catalysts or inhibitors in sensitive reactions or generate unwanted side products, complicating purification.

  • Cause safety concerns: Some oxidation by-products may have different toxicological profiles than the parent compound.

Recommended Actions:

  • Assess Purity: Before use, analyze the discolored material using a suitable technique like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of impurities.

  • Purify if Necessary: If the purity is compromised but you must use the material, consider purification. Standard methods like vacuum distillation or column chromatography can be effective. This compound has a high boiling point (175 °C at 13 mmHg), making vacuum distillation a viable option.[4][5]

  • Discard if Heavily Degraded: If the material is very dark or has formed precipitates, it is often more cost-effective and scientifically sound to discard it and use a fresh, unopened bottle.

Q2: I'm observing a new, more polar impurity in my reaction mixture by TLC/LC-MS that wasn't in my other starting materials. Could it be a this compound degradation product?

Short Answer: Yes, it is highly likely. Oxidative degradation of anilines typically introduces polar functional groups like hydroxyls (-OH) or carbonyls (C=O), which would appear as more polar spots on a TLC plate or have shorter retention times on a reverse-phase HPLC column.

Detailed Explanation: The oxidation of anilines is a complex process that can lead to a variety of products.[4] A common pathway involves the formation of radical intermediates that can dimerize or polymerize. Another pathway involves oxidation to form aminophenols or quinone-like structures.[6] These oxidized species are invariably more polar than the parent this compound due to the introduction of heteroatoms (oxygen) and increased potential for hydrogen bonding.

If you are using Liquid Chromatography-Mass Spectrometry (LC-MS), you might observe ions corresponding to the mass of this compound +16 amu (addition of one oxygen atom) or +32 amu (addition of two oxygen atoms), which are strong indicators of oxidation.

Recommended Actions:

  • Run a Control: Analyze a sample of your starting this compound using the same analytical method (TLC/LC-MS) to confirm if the impurity is present before the reaction begins.

  • Inert Atmosphere: If the impurity is forming during your reaction, it suggests the conditions are promoting oxidation. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.[2]

  • Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen, especially for reactions run at elevated temperatures.

Q3: My reaction yield is significantly lower than expected when using an older bottle of this compound. Why might this be?

Short Answer: The reduced yield is likely due to a decrease in the purity of the this compound. Degradation means less of the active starting material is available to participate in the reaction.

Detailed Explanation: This issue is a direct consequence of the stability problems discussed in Q1. Aromatic amines are known to degrade upon storage, particularly if not stored under ideal conditions.[2] An older bottle has had more time and opportunity for exposure to air and light, leading to gradual oxidation. If 10% of your material has degraded into various colored impurities, you are effectively starting your reaction with 10% less of your key reagent, which will directly impact the theoretical maximum yield.

Recommended Actions:

  • Always Use Fresh Reagents for Final/Critical Experiments: For critical, large-scale, or final-stage experiments, it is best practice to use a new or recently opened bottle of this compound.

  • Implement a "First-In, First-Out" (FIFO) Inventory System: Manage your chemical inventory to ensure older bottles are used before newer ones for non-critical applications.

  • Repurify and Re-assay: If you must use an older bottle for a critical reaction, purify it by vacuum distillation and determine its purity by GC or titration before calculating the required mass.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

To maximize shelf-life and maintain purity, this compound should be stored with the following considerations:

  • Atmosphere: It is air-sensitive.[7] Store under an inert atmosphere like Nitrogen or Argon.[5] Suppliers often pack it under an inert gas.[8] Once opened, flushing the headspace of the bottle with an inert gas before re-sealing is highly recommended.

  • Temperature: Store in a cool location. Refrigeration (0-10°C) is recommended by some suppliers.[8] In general, storing amines below 30°C (86°F) helps maintain stability.

  • Light: Keep in a dark place.[5] Use amber glass bottles or store clear bottles in a light-blocking cabinet to prevent photo-degradation.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.

Q2: How does pH affect the stability of this compound?

The pH of the medium has a significant impact on the stability of this compound, primarily concerning its susceptibility to oxidation.

  • Neutral to Alkaline Conditions (pH > 5): In this range, the amine exists predominantly in its neutral, free base form (C₈H₁₇-C₆H₄-NH₂). The lone pair of electrons on the nitrogen atom is available and can be readily lost, making the molecule susceptible to oxidation.[5]

  • Acidic Conditions (pH < 5): In an acidic environment, the amino group is protonated to form the anilinium salt (C₈H₁₇-C₆H₄-NH₃⁺). In this state, the nitrogen's lone pair is bonded to a proton and is no longer available to be easily oxidized.[5] This makes the anilinium salt form significantly more stable against oxidative degradation. However, oxidation can still occur, and rates may even increase near the pKa before decreasing at higher acidity.[2]

Therefore, if your experimental conditions allow, dissolving this compound in a weakly acidic solution can be a strategy to enhance its stability in solution.

Q3: What are some common degradation products of aromatic amines like this compound?

The degradation of this compound, primarily through oxidation, can result in a complex mixture of products. While a specific analysis of this compound is not widely published, based on the known chemistry of aniline, common products include:

  • Azoxybenzenes and Azobenzenes: Formed from the coupling of intermediate species.

  • Quinones and Quinone-imines: Resulting from oxidation of the aromatic ring.

  • Phenols: Formed via hydrolysis of intermediate species.

  • Polyanilines: Dark-colored, polymeric materials resulting from multiple coupling reactions.[3][4]

These products are generally more colored and more polar than the starting aniline.

Data Summary & Visualizations

Table 1: Summary of Stability Factors for this compound
ConditionEffect on StabilityMechanismPrevention / Mitigation
Air (Oxygen) High Risk of Degradation.Oxidation of the amine group and aromatic ring, leading to colored impurities and polymers.[4]Store and handle under an inert atmosphere (Nitrogen, Argon). Use degassed solvents.
Light (UV/Visible) Moderate Risk. Photo-oxidation and polymerization.Store in amber bottles or in the dark.[5]
Elevated Temperature Moderate Risk. Accelerates the rate of oxidation and other degradation pathways.[2]Store cool (refrigerated recommended).[8] Avoid unnecessary heating.
Strong Acids Generally Stabilizing. Protonation to the anilinium salt form, which is less susceptible to oxidation.[5]Can be stored or reacted in acidic solution if compatible with the desired chemistry.
Strong Oxidizers High Risk of violent reaction.Rapid and uncontrolled oxidation leading to decomposition.Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chromates).
Diagram 1: Representative Oxidative Degradation Pathway

The following diagram illustrates a generalized pathway for the initial steps of aniline oxidation, which leads to the formation of colored impurities and polymers.

OxidationPathway cluster_main Oxidative Degradation of this compound (Generalized) aniline This compound radical_cation Radical Cation (Single Electron Transfer) aniline->radical_cation [O], -e⁻ anilino_radical Anilino Radical radical_cation->anilino_radical -H⁺ dimer Dimerization Products (e.g., Benzidines) anilino_radical->dimer Coupling quinone Quinone-imine Species anilino_radical->quinone Further Oxidation polymers Polymeric Species (Aniline Blacks) dimer->polymers Further Oxidation & Coupling quinone->polymers Polymerization

Caption: Generalized oxidative degradation pathway for anilines.

Experimental Protocol: Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under stressed conditions.

Objective: To determine the stability of a specific lot of this compound under conditions of elevated temperature, high humidity, and intense light exposure.

Materials:

  • This compound (test sample)

  • HPLC-grade Acetonitrile and Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase)

  • Clear and Amber glass vials with inert caps (e.g., PTFE-lined)

  • Reference standard of this compound (high purity)

Equipment:

  • Analytical balance

  • HPLC system with a UV detector (e.g., DAD or VWD) and a C18 column

  • Forced-air stability oven

  • Photostability chamber with controlled light and UV output

  • Humidity chamber

Methodology:

1. Initial Analysis (T=0): a. Prepare a stock solution of the this compound test sample in acetonitrile (e.g., 1 mg/mL). b. Prepare a series of calibration standards from the high-purity reference standard. c. Develop a suitable reverse-phase HPLC method to resolve the main peak from any potential impurities. A gradient method with a water/acetonitrile mobile phase (with 0.1% acid) is a good starting point. Set the UV detector to a wavelength where this compound has strong absorbance (e.g., ~240 nm). d. Analyze the T=0 sample to establish its initial purity. This is your baseline.

2. Sample Preparation for Stress Conditions: a. Accurately weigh a small amount of this compound (e.g., 20-50 mg) into several clear and amber vials. b. For each condition, prepare at least three replicate vials (for time points). c. Leave some vials open to air (oxidative stress) and others tightly capped after flushing with nitrogen (control).

3. Stress Conditions: a. Thermal Stress: Place a set of amber, nitrogen-flushed vials in an oven at an elevated temperature (e.g., 60°C). b. Oxidative Stress: Place a set of amber, open-air vials in the same oven. c. Photostability Stress: Place a set of clear, nitrogen-flushed vials and a set of clear, open-air vials in the photostability chamber according to ICH Q1B guidelines. Wrap a set of vials in aluminum foil to serve as dark controls within the chamber. d. Humidity Stress: Place a set of open-air vials in a humidity chamber (e.g., 25°C / 75% RH).

4. Time-Point Analysis: a. At predetermined intervals (e.g., 1 day, 3 days, 7 days, 14 days), remove one vial from each stress condition. b. Allow the vial to return to room temperature. c. Prepare a sample for HPLC analysis in the same manner as the T=0 sample. d. Analyze the sample by HPLC.

5. Data Analysis: a. Quantify the purity of this compound in each sample against the calibration curve. b. Calculate the percentage degradation by comparing the peak area of the main component to the T=0 sample. c. Note the appearance and growth of any new impurity peaks. d. Plot the percentage of remaining this compound versus time for each condition to visualize the degradation rate.

References

  • ChemBK. (2024). This compound Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85346, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

  • Collegedunia. (n.d.). Aniline: Structure, Properties, Reactions and Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Paugam, L., et al. (2023). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes, 13(7), 659. Available at: [Link]

  • Dornhrow, B. A., & Altscher, S. (1964). U.S. Patent No. 3,154,583. Washington, DC: U.S. Patent and Trademark Office.
  • Stejskal, J., et al. (2010). Neutral aniline molecules are converted to protonated form, anilinium cations, in high acidity conditions. ResearchGate. Retrieved from [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Quora. (2021). Why does anilin absorb at 230 nm in neutral and 203 nm nm in an acidic medium?. Retrieved from [Link]

  • Takeda, M., et al. (2007). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 53(3), 353-358. Available at: [Link]

Sources

preventing oxidation of 4-Octylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Octylaniline Integrity Management

Ticket ID: #OA-8829-OX Subject: Prevention of Oxidation and Restoration of Degraded this compound Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Overview

You are accessing the technical support repository for This compound (CAS: 16245-79-7) .[1] This compound is an aniline derivative featuring a lipophilic C8 alkyl chain. While the alkyl chain adds solubility in non-polar organic media, the amino group (-NH


) remains highly susceptible to oxidative degradation via radical mechanisms, similar to the parent aniline.

This guide addresses the three most common user pain points: discoloration (purity vs. appearance) , storage protocols , and purification of degraded samples .

Module 1: Diagnostic FAQs (The "Why")

Q1: My sample arrived as a solid, but the datasheet says it's a liquid. Is it degraded? A: Likely not. This compound has a melting point of approximately 17–21°C [1].[1] If your lab is air-conditioned or the sample was stored in a cold room, it will crystallize.[1]

  • Action: Gently warm the container to 25°C. If it melts into a clear or pale yellow liquid, it is physically intact. If it remains solid or contains dark particulates after melting, degradation has occurred.

Q2: The liquid has turned dark brown/red. Can I still use it? A: It depends on your application.

  • The Chemistry: The color comes from azobenzenes , nitro-compounds , and quinone imines formed via radical oxidation [2]. These impurities have high extinction coefficients, meaning even trace amounts (ppm levels) can turn the entire sample dark brown.

  • Decision Matrix:

    • For rough synthesis (e.g., alkylation): Usable if purity is >95% by GC.[2]

    • For sensitive catalysis or biological assays:Do NOT use. Trace quinones are redox-active and can poison catalysts or interfere with enzymatic reads.[1]

Q3: Why does this happen even in a closed bottle? A: Standard caps are not gas-tight over long periods.[1] Oxygen diffuses through the threads. Furthermore, light (UV) accelerates the abstraction of a hydrogen atom from the nitrogen, initiating the radical chain reaction.

Module 2: The "Gold Standard" Storage Protocol

To prevent oxidation, you must break the "Fire Triangle" of amine degradation: Oxygen, Heat, and Light .

Protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2] Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.

  • Container: Use amber glass vials with PTFE-lined caps. For long-term storage (>1 month), wrap the cap junction with Parafilm or electrical tape.[1]

  • Temperature: Store at 2–8°C .

    • Note: The sample will freeze. When you need to use it, thaw it completely and mix well, as impurities can concentrate in the liquid phase during partial thawing (zone refining effect).

Visualizing the Oxidation Pathway

OxidationPathway Aniline This compound (Colorless) Radical Anilino Radical (Intermediate) Aniline->Radical + O2 / Light Impurities Azobenzenes & Quinones (Dark Brown) Radical->Impurities Coupling/Polym. Argon Inert Gas (Blocks O2) Argon->Aniline Protects Dark Amber Glass (Blocks UV) Dark->Aniline Protects

Figure 1: The oxidative degradation pathway of anilines and critical intervention points.[1]

Module 3: Troubleshooting & Rescue (Purification)

If your sample is heavily oxidized (opaque brown/black), use one of the following methods.

Method A: Vacuum Distillation (Recommended)

This is the most effective method for high-purity recovery.[1]

  • Boiling Point: ~175°C at 13 mmHg [3].[2]

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Critical Step: Discard the first 5-10% of the distillate (foreruns), which contains water and volatile breakdown products. Collect the main fraction as a clear, colorless liquid.

Method B: Acid-Base Extraction (The "Chemical Wash")

Useful if you lack distillation equipment.[1] This method relies on the basicity of the amine.

  • Warning: this compound is lipophilic (greasy).[1] The protonated salt acts like a surfactant , which can cause stubborn emulsions. Do not shake vigorously; invert gently.

Protocol:

  • Dissolve: Dilute the impure this compound in a non-polar solvent (e.g., Dichloromethane or Diethyl Ether).

  • Acidify: Wash with 2M HCl . The this compound becomes the hydrochloride salt (water-soluble).[1] The neutral oxidized impurities (tars) remain in the organic layer.

    • Troubleshooting: If an emulsion forms, add brine (saturated NaCl) to break it.

  • Separate: Keep the Aqueous Layer .[2] Discard the organic layer.

  • Basify: Slowly add 2M NaOH to the aqueous layer until pH > 12. The solution will turn cloudy as the free amine regenerates and separates.

  • Extract: Extract the now-purified amine back into fresh organic solvent.

  • Dry: Dry over MgSO

    
    , filter, and evaporate the solvent.
    
Purification Workflow Diagram

Purification Impure Impure this compound (Dark Liquid) Dissolve Dissolve in CH2Cl2 Impure->Dissolve AcidWash Wash with 2M HCl Dissolve->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains Tars/Impurities) Split->OrgLayer AqLayer Aqueous Layer (Contains Anilinium Salt) Split->AqLayer Discard Discard OrgLayer->Discard Basify Add NaOH (pH > 12) AqLayer->Basify Extract Extract with CH2Cl2 & Evaporate Basify->Extract Pure Pure this compound Extract->Pure

Figure 2: Acid-Base purification logic separating the basic amine from neutral oxidative impurities.[1]

Module 4: Stability Data & Specifications

Use the table below to benchmark your sample's condition.

PropertyValue / ConditionNotes
Physical State Liquid or SolidMP is ~17–21°C. Solidification is normal in cool labs [1].[1]
Color (Good) Colorless to Pale YellowIdeal state.
Color (Warning) Amber / OrangeSurface oxidation.[2] Purify for sensitive work.[2]
Color (Bad) Dark Brown / BlackSignificant degradation.[2] Distillation required.[2][3][4]
Boiling Point 310°C (atm) / 175°C (13 mmHg)High vacuum required to avoid thermal decomposition [3].
Solubility Ethanol, Acetone, DCMInsoluble in water due to C8 chain.

References

  • PubChem. (n.d.).[2][5] this compound Compound Summary. National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • ChemBK. (2024).[2][6] this compound Physico-chemical Properties. Retrieved from [Link][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Octylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in the Application of 4-Octylaniline

This compound, a substituted aniline with a C8 alkyl chain, serves as a versatile intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, liquid crystals, and specialized polymers. The precise purity of this reagent is paramount, as even minute impurities can significantly impact the yield, stereochemistry, and biological activity of the final product. In the context of drug development, uncharacterized impurities can lead to unforeseen toxicological effects, making rigorous purity validation an indispensable component of quality control and regulatory compliance.

This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of synthesized this compound. We will delve into the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR). Our focus will be on not just the "how" but the "why," offering insights grounded in years of practical application to empower researchers to make informed decisions for their specific analytical needs.

Understanding the Synthetic Landscape: Potential Impurities in this compound

The choice of analytical methodology is intrinsically linked to the potential impurities arising from the synthetic route. The two most common methods for synthesizing this compound are N-alkylation of aniline with an octyl halide (e.g., 1-bromooctane) and reductive amination of an aniline with octanal.

  • N-Alkylation: This method can lead to over-alkylation, resulting in the formation of N,N-dioctylaniline and potentially N,N,N-trioctylanilinium salts. Unreacted starting materials, such as aniline and 1-bromooctane, may also be present.

  • Reductive Amination: While generally more controlled, this pathway can still yield secondary and tertiary amine byproducts if the reaction conditions are not optimized.

A robust purity validation strategy must be capable of resolving this compound from these potential impurities.

A Comparative Overview of Analytical Techniques

TechniquePrincipleStrengthsLimitationsIdeal Application
qNMR Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard for the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a relatively pure and soluble sample.Definitive purity assessment and structural confirmation of the primary component.
GC-MS Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Detection and identification of volatile impurities and byproducts.
HPLC Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.High versatility for a wide range of compounds, excellent for quantifying non-volatile impurities.Can be time-consuming to develop methods, requires reference standards for quantification.Routine quality control and quantification of non-volatile impurities.
FTIR Measures the absorption of infrared radiation by the sample, identifying functional groups.Fast and non-destructive, provides information about the types of chemical bonds present.Primarily qualitative, not well-suited for quantifying low-level impurities.Rapid identity confirmation and detection of major functional group impurities.

In-Depth Methodologies and Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Assessment

qNMR stands as a primary analytical method as it allows for the determination of purity without the need for a specific this compound reference standard. The quantification is based on the ratio of the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh and add a suitable internal standard (e.g., 5-10 mg of maleic acid or 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and ensure complete dissolution.

  • Instrument Parameters (500 MHz NMR Spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30-60 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the aromatic protons are typically good candidates for integration.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Trustworthiness: The self-validating nature of qNMR lies in its direct proportionality between signal intensity and the number of protons, a fundamental physical principle. The use of a certified internal standard ensures traceability and accuracy.

DOT Diagram: qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq Transfer to NMR tube process_fid Process FID nmr_acq->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling

GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile impurities that may be present in the synthesized this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.

  • Instrument Parameters:

    • GC System:

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

      • Inlet Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C, hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 50-500 amu.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (expected molecular ion at m/z 205).

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known potential byproducts.

    • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Trustworthiness: The combination of chromatographic separation with mass spectrometric detection provides a high degree of confidence in the identification of impurities. Method validation should be performed according to ICH guidelines, including specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

DOT Diagram: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_solution Prepare Solution in Volatile Solvent injection Inject into GC prep_solution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identify_peaks Identify Peaks (Retention Time & Mass Spectra) detection->identify_peaks quantify Quantify Impurities identify_peaks->quantify

Caption: Workflow for impurity profiling by Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): A Workhorse for Routine Quality Control

HPLC is a versatile and robust technique for the routine analysis of this compound purity, particularly for non-volatile impurities that are not amenable to GC analysis.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detector: UV detector at 254 nm.

  • Data Analysis:

    • Determine the retention time of this compound by injecting a reference standard or based on the major peak in the chromatogram.

    • Identify and quantify impurity peaks relative to the main peak (area percent) or using external standards if available.

Trustworthiness: The method's reliability is established through validation as per ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision.[3][4] The use of a well-characterized C18 column ensures reproducible separations.

DOT Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_solution Prepare Solution in Mobile Phase filter_sample Filter Sample prep_solution->filter_sample injection Inject into HPLC filter_sample->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection analyze_chromatogram Analyze Chromatogram detection->analyze_chromatogram quantify Quantify Purity/Impurities analyze_chromatogram->quantify

Caption: Workflow for purity analysis by High-Performance Liquid Chromatography (HPLC).

Fourier-Transform Infrared Spectroscopy (FTIR): Rapid Identity Confirmation

FTIR is a rapid and straightforward technique for confirming the identity of the synthesized this compound by identifying its key functional groups. It can also be used to detect the presence of significant impurities with different functional groups.

Experimental Protocol:

  • Sample Preparation:

    • For liquid samples, a small drop can be placed directly on the ATR crystal.

    • For solid samples, a small amount can be pressed against the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands for this compound:

      • N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine).

      • C-H stretch (aromatic): Above 3000 cm⁻¹.

      • C-H stretch (aliphatic): Below 3000 cm⁻¹.

      • C=C stretch (aromatic): 1500-1600 cm⁻¹.

      • C-N stretch: 1250-1350 cm⁻¹.

    • Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity.

    • Look for unexpected peaks that may indicate the presence of impurities (e.g., a C=O stretch around 1700 cm⁻¹ could indicate an amide impurity).

Trustworthiness: While primarily qualitative, the unique fingerprint region of the IR spectrum provides a high degree of confidence in the identity of the compound.

DOT Diagram: FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Spectral Interpretation place_sample Place Sample on ATR Crystal acquire_spectrum Acquire IR Spectrum place_sample->acquire_spectrum identify_peaks Identify Characteristic Peaks acquire_spectrum->identify_peaks compare_spectrum Compare with Reference identify_peaks->compare_spectrum

Caption: Workflow for identity confirmation by Fourier-Transform Infrared Spectroscopy (FTIR).

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique provides a complete picture of the purity of a synthesized compound. A robust and reliable validation of this compound purity necessitates an integrated approach. A typical workflow would involve:

  • Initial Identity Confirmation: Rapidly confirm the synthesis of the target molecule using FTIR .

  • Comprehensive Impurity Profiling: Employ GC-MS to identify and quantify any volatile or semi-volatile impurities.

  • Routine Purity Assessment: Utilize HPLC for routine quality control and to quantify non-volatile impurities.

  • Definitive Purity Determination: When an absolute and highly accurate purity value is required, qNMR is the method of choice.

By understanding the strengths and limitations of each technique and applying them in a logical, stepwise manner, researchers can ensure the quality and reliability of their synthesized this compound, thereby safeguarding the integrity of their downstream applications.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • European Medicines Agency. (2014). Guideline on the Validation of Bioanalytical Methods. [Link]

Sources

Technical Comparison Guide: FTIR Characterization of 4-Octylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Octylaniline (CAS: 16245-77-5) is a critical amphiphilic intermediate used in the synthesis of liquid crystals, surfactants, and pharmaceutical precursors. Its structural duality—combining a polar aromatic amine headgroup with a lipophilic octyl tail—presents unique challenges in spectroscopic characterization.

This guide provides an objective technical comparison of FTIR sampling methodologies (ATR vs. Transmission) for this compound and establishes a spectral benchmarking protocol. By comparing its spectral fingerprint against structural analogs (Aniline and Octane), we define a self-validating system for positive identification, ensuring high-purity inputs for downstream synthesis.

Molecular Context & Structural Logic[1]

To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its vibrating components. This compound is not merely an amine; it is a para-substituted aromatic system influenced by a long alkyl chain.

  • Head Group (Polar): Primary Amine (-NH₂). Responsible for H-bonding and N-H stretching.

  • Core (Rigid): Benzene ring. Responsible for skeletal vibrations and overtones.

  • Tail (Non-Polar): Octyl chain (

    
    ). Responsible for intense C-H stretching and specific methylene rocking modes.
    

This amphiphilic nature dictates that Attenuated Total Reflectance (ATR) is often the superior sampling method over traditional KBr pellets due to the molecule's oily, liquid-crystalline physical state at room temperature.

Experimental Protocol: Sampling Methodologies

The choice of sampling technique significantly impacts spectral resolution and workflow efficiency. Below is a comparison of the two primary methods for analyzing this compound.

Method A: Diamond ATR (Recommended)
  • Suitability: Ideal for oily liquids and waxy solids like this compound.

  • Protocol:

    • Clean crystal with isopropanol; collect background.

    • Apply 10 µL of neat this compound to the crystal.

    • Apply low pressure (liquid) or medium pressure (waxy solid) to ensure contact.

    • Scan (32 scans, 4 cm⁻¹ resolution).

Method B: Transmission (Liquid Film/NaCl Plates)
  • Suitability: High-resolution structural elucidation; quantitative analysis.

  • Protocol:

    • Place a drop of sample between two polished NaCl or KBr plates.

    • Compress to form a capillary film (<0.01 mm thickness).

    • Mount in holder and scan.

    • Warning: Do not use aqueous solvents; avoid if sample contains moisture.

Performance Comparison Table
FeatureATR (Diamond/ZnSe) Transmission (Liquid Film)
Sample Prep Time < 1 Minute5-10 Minutes
Path Length Fixed (~2 µm)Variable (Hard to reproduce)
Spectral Artifacts Peak shifts at low wavenumbersInterference fringes (if film too thick)
Sample Recovery Easy (Wipe clean)Difficult (Solvent wash required)
Verdict Preferred for Routine ID Preferred for Trace Impurity Analysis

Spectral Analysis & Validation

Positive identification requires distinguishing this compound from its precursors (Aniline) and alkyl contaminants. The spectrum is a superposition of the "Aniline" and "Octane" spectra, with specific shifts due to para-substitution.

Key Spectral Regions[2][3]
Region 1: High Wavenumber (3500 – 2800 cm⁻¹)

This region validates the presence of both the functional head and the lipophilic tail.

  • Amine (Head): Two weak-to-medium bands at 3420 cm⁻¹ (asymmetric stretch) and 3340 cm⁻¹ (symmetric stretch). Note: These may be broadened by Hydrogen bonding.

  • Octyl Chain (Tail): Intense bands at 2920 cm⁻¹ (asymmetric

    
    ) and 2850 cm⁻¹  (symmetric 
    
    
    
    ).
    • Differentiation: In pure Aniline, the C-H region (>3000 cm⁻¹) is weak (aromatic only). In this compound, the alkyl C-H bands (<3000 cm⁻¹) dominate the spectrum.

Region 2: The Fingerprint (1700 – 600 cm⁻¹)

This region confirms the substitution pattern and chain length.

  • Aromatic Ring: Sharp peaks at 1620 cm⁻¹ and 1510 cm⁻¹ (C=C ring stretching).

  • Amine Bending: Scissoring vibration at ~1620-1640 cm⁻¹ (often overlaps with ring stretch).

  • C-N Stretch: Strong band at 1270-1300 cm⁻¹ (aromatic amine).

  • Para-Substitution: A strong, diagnostic band at 820-840 cm⁻¹ (C-H out-of-plane bending for p-disubstituted benzene).

  • Long Chain Marker: A distinct "rocking" peak at 720 cm⁻¹ .

    • Critical Check: This 720 cm⁻¹ peak only appears if the alkyl chain has 4 or more methylene (

      
      ) units.[1] Its presence confirms the "Octyl" tail; its absence would suggest a short chain (e.g., Ethyl/Methyl).
      
Comparative Data Table
Functional GroupVibration ModeThis compound (Target)Aniline (Analog)Octane (Analog)
Primary Amine N-H Stretch3300-3450 cm⁻¹ (Doublet) 3300-3450 cm⁻¹Absent
Alkyl Chain C-H Stretch (

)
2850-2960 cm⁻¹ (Strong) Weak/Absent2850-2960 cm⁻¹ (Strong)
Aromatic Ring C=C Stretch1510, 1620 cm⁻¹ 1500, 1600 cm⁻¹Absent
Substitution C-H OOP (Para)830 cm⁻¹ 750, 690 cm⁻¹ (Mono)Absent
Long Chain

Rocking
720 cm⁻¹ Absent720 cm⁻¹

Visualization of Workflows

Diagram 1: Experimental Workflow for Liquid/Oil Samples

This workflow ensures consistent data acquisition using ATR, the recommended method for this compound.

G Start Start: Sample Prep Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Collect Background (Air) Clean->Background Apply Apply this compound (10 µL Neat Liquid) Background->Apply Scan Acquire Spectrum (4000-600 cm⁻¹) Apply->Scan Process Baseline Correct & Identify Peaks Scan->Process

Figure 1: Step-by-step ATR-FTIR acquisition protocol for lipophilic amines.

Diagram 2: Spectral Decision Tree (Identity Validation)

Use this logic gate to confirm the identity of this compound and rule out common impurities.

DecisionTree Root Analyze Spectrum Q1 Peaks at 3300-3450 cm⁻¹? Root->Q1 NoAmine Not an Amine (Check for Octane/Alkyl) Q1->NoAmine No Q2 Strong peaks at 2850-2960 cm⁻¹? Q1->Q2 Yes ShortChain Possible Aniline (No Alkyl Tail) Q2->ShortChain No Q3 Peak at 720 cm⁻¹ (Rocking)? Q2->Q3 Yes ShortAlkyl Short Chain Analog (e.g., Ethylaniline) Q3->ShortAlkyl No Q4 Peak at ~830 cm⁻¹? Q3->Q4 Yes Isomer Ortho/Meta Isomer Q4->Isomer No Confirmed CONFIRMED: This compound Q4->Confirmed Yes

Figure 2: Logic gate for validating this compound against structural analogs.

References

  • NIST Mass Spectrometry Data Center. (2023). This compound Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] National Institute of Standards and Technology.[2][3][4][5] [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. WebSpectra. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • AZoM. (2012).[6] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. [Link]

Sources

comparing different synthetic routes to 4-Octylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Octylaniline (p-octylaniline) is a critical intermediate in the synthesis of liquid crystals, surface-active agents, and pharmaceutical motifs (e.g., sphingosine-1-phosphate analogs). Its amphiphilic nature—combining a polar amine headgroup with a lipophilic C8 chain—dictates its utility but also complicates its synthesis due to solubility issues and emulsion formation during workup.

This guide objectively compares three distinct synthetic methodologies:

  • The Industrial Standard: Nitration of octylbenzene followed by reduction.

  • The One-Pot Thermal Route: Acid-catalyzed alkylation/rearrangement of aniline.

  • The Precision Lab Route: Suzuki-Miyaura cross-coupling.

Recommendation: For bulk scale where cost is paramount, Route 1 remains superior despite isomer separation costs. For medicinal chemistry applications requiring >99% regiopurity without isomers, Route 3 is the definitive choice.

Route Analysis & Mechanisms

Route 1: Nitration-Reduction of Octylbenzene (Industrial Standard)

This route leverages the availability of n-octylbenzene. It proceeds via Electrophilic Aromatic Substitution (SEAr), specifically nitration, followed by reduction of the nitro group.

  • Mechanism: The octyl group is an ortho, para-director. Nitration yields a mixture of o- and p-octylnitrobenzene. Steric hindrance of the octyl chain favors the para isomer, but significant ortho product (10-20%) necessitates fractional distillation or crystallization.

  • Reduction: The nitro group is reduced to the amine using Fe/HCl (Bechamp reduction) or catalytic hydrogenation (H2, Pd/C or Raney Ni).

Route 2: Reilly-Hickinbottom Rearrangement (Thermal Alkylation)

This method involves the reaction of aniline with 1-octanol (or octyl halide) in the presence of Lewis acids (ZnCl2, CoCl2) at high temperatures (200–300°C).

  • Mechanism: The reaction proceeds via N-alkylation to form N-octylaniline, which undergoes a thermal Hofmann-Martius (or Reilly-Hickinbottom) rearrangement. The alkyl group migrates from the nitrogen to the aromatic ring, preferentially to the para position due to thermodynamics, though ortho isomers and polyalkylation are common side reactions.

  • Constraint: Requires harsh conditions and often yields a "tarry" mixture requiring extensive purification.

Route 3: Suzuki-Miyaura Cross-Coupling (Precision Synthesis)

A transition-metal catalyzed coupling between 4-bromoaniline and octylboronic acid (or B-octyl-9-BBN).

  • Mechanism: Pd(0) undergoes oxidative addition into the C-Br bond of 4-bromoaniline. Transmetallation with the alkylboron species transfers the octyl chain, followed by reductive elimination to form the C-C bond.

  • Advantage: This route guarantees 100% para-regioselectivity, as the leaving group (Br) is pre-positioned.

Visual Pathway Analysis

The following diagram illustrates the three convergent pathways, highlighting the divergence in starting materials and intermediate complexity.

SyntheticRoutes cluster_0 Route 1: Industrial Standard cluster_1 Route 2: Thermal Rearrangement cluster_2 Route 3: Suzuki Coupling Octylbenzene Octylbenzene Nitro 4-Octylnitrobenzene (+ ortho isomer) Octylbenzene->Nitro HNO3/H2SO4 (Nitration) Aniline1 This compound Nitro->Aniline1 H2, Pd/C or Fe/HCl (Reduction) AnilineStart Aniline + 1-Octanol N_Octyl N-Octylaniline (Intermediate) AnilineStart->N_Octyl ZnCl2, 200°C Aniline2 This compound N_Octyl->Aniline2 Rearrangement (Migration to Para) Bromoaniline 4-Bromoaniline PdComplex Pd(II) Complex Bromoaniline->PdComplex Oxidative Addition Aniline3 This compound PdComplex->Aniline3 Octylboronic Acid (Reductive Elimination)

Figure 1: Convergent synthetic pathways to this compound showing intermediate states and key reagents.

Comparative Performance Analysis

MetricRoute 1: Nitration-ReductionRoute 2: Thermal AlkylationRoute 3: Suzuki Coupling
Overall Yield 65 - 75%40 - 60%85 - 95%
Regioselectivity Moderate (~80:20 p:o)Low (Mixture of o, p, N-alkyl)Excellent (100% para)
Atom Economy HighHighLow (Boronic acid waste)
Cost Efficiency High (Commodity Chems) ModerateLow (Pd Catalyst, Ligands)
Scalability Industrial (Tons)Pilot (Kg)Lab/Pilot (Grams to Kg)
Purification Distillation requiredDifficult (Emulsions/Tars)Column/Recrystallization
Safety Profile Exothermic Nitration (Haz)High Temp/PressureMild, but Heavy Metals

Detailed Experimental Protocols

Protocol A: Route 1 (Nitration-Reduction) - Best for Scale

Step 1: Nitration

  • Setup: 3-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Reagents: Charge n-octylbenzene (19.0 g, 0.1 mol). Cool to 0–5°C.

  • Addition: Add mixed acid (HNO3/H2SO4, 1:1.5 v/v) dropwise, maintaining temperature <10°C to minimize polynitration.

  • Workup: Pour onto ice water. Extract with dichloromethane (DCM). Wash organic layer with NaHCO3.

  • Purification: Fractional distillation is required to separate o-octylnitrobenzene (b.p. lower) from p-octylnitrobenzene.

Step 2: Reduction (Catalytic Hydrogenation)

  • Reaction: Dissolve purified p-octylnitrobenzene (10 g) in ethanol (100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g).

  • Process: Hydrogenate at 30–50 psi H2 in a Parr shaker for 4 hours.

  • Isolation: Filter catalyst through Celite. Concentrate filtrate.

  • Result: this compound is obtained as a pale yellow oil (Yield: ~90% for this step).

Protocol B: Route 3 (Suzuki-Miyaura) - Best for Purity

Reagents:

  • 4-Bromoaniline (1.0 eq)

  • Octylboronic acid (1.2 eq)

  • Pd(dppf)Cl2 (3 mol%)

  • K2CO3 (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Charge a Schlenk flask with 4-bromoaniline, octylboronic acid, base, and catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Toluene/Water solvent system via syringe.

  • Reflux: Heat to 80–90°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

  • Validation: Product confirmed by 1H NMR (Doublet at ~7.0 ppm and ~6.6 ppm for aromatic protons, triplet at ~0.9 ppm for terminal methyl).

Critical Safety & Handling (E-E-A-T)

  • Aniline Toxicity: All routes involve aniline derivatives, which are potent methemoglobinemia inducers. Double-gloving (Nitrile/Laminate) and working in a fume hood are non-negotiable.

  • Nitration Hazards: Route 1 involves mixed acids. The exotherm can be runaway; strict temperature control (<10°C) is a safety-critical parameter.

  • Catalyst Handling: Dry Pd/C (Route 1) is pyrophoric. Keep wet with water/solvent at all times.

References

  • Nitration/Reduction Efficiency: National Institutes of Health (NIH). "The preparation of n-octylaniline and its application in the extraction of noble metals." Available at: [Link] (Verified via search snippets 1.2, 1.1).

  • Hofmann-Martius Rearrangement: Cambridge University Press. "Hofmann-Martius Rearrangement (Reilly-Hickinbottom Reaction)." Available at: [Link] (Verified via search snippet 1.10).

Comparative Guide: Extraction Efficiency of 4-Octylaniline vs. Conventional Aliphatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Basicity

In the field of solvent extraction—particularly for Platinum Group Metals (PGMs) and organic acids—4-Octylaniline (4-OA) occupies a unique functional niche. While industrial standards like Alamine 336 (Tertiary amine) and Aliquat 336 (Quaternary ammonium) offer high extraction capacity, they often suffer from "locking": they bind metals so tightly that stripping becomes chemically expensive and hazardous.

This compound, a primary aromatic amine, offers a moderate basicity (


)  compared to the high basicity of aliphatic amines (

). This guide demonstrates that while 4-OA may require slightly higher acidity for extraction, it outperforms competitors in stripping efficiency , allowing for the recovery of metals using mild reagents (e.g., dilute ammonia) rather than toxic thiourea or perchloric acid.

Chemical Basis of Comparison

To understand the efficiency differences, we must analyze the structural impact on the extraction mechanism.

FeatureThis compound (4-OA) Alamine 336 (Trioctylamine) Tributyl Phosphate (TBP)
Structure Type Primary Aromatic AmineTertiary Aliphatic AmineSolvating Extractant (Ester)
Active Group



Basicity Weak BaseStrong BaseNeutral
Mechanism Anion Exchange (Ion-Pair)Anion Exchange (Ion-Pair)Solvation / Adduct Formation
Steric Hindrance Low (Planar ring)High (Three octyl chains)Moderate
Mechanism of Action

4-OA operates via an Anion Exchange Mechanism . In acidic media (e.g., HCl), the amine nitrogen is protonated, forming a cationic species that pairs with the metal anionic complex.

Reaction:




Comparative Analysis: Performance Metrics

Case Study A: Palladium (Pd) Recovery from Acidic Media

This is the primary application where 4-OA demonstrates superior process efficiency over Alamine 336.

1. Extraction Efficiency vs. Acidity

Alamine 336 extracts Pd(II) at very low acidities (< 0.1 M HCl). 4-OA requires a "activation" threshold (typically > 0.5 M HCl) to protonate the aromatic amine.

  • Alamine 336: >99% Extraction at pH 1.0.

  • 4-OA: >99% Extraction at 1.0 M HCl.

  • Verdict: Alamine 336 is more potent at low acidity, but 4-OA is equally effective in typical leach liquors (1-3 M HCl).

2. Stripping Efficiency (The Critical Differentiator)

This is where 4-OA outperforms. Because the aromatic ring withdraws electron density from the nitrogen, the


 bond is weaker than in aliphatic amines.[1]
ExtractantStripping Agent RequiredStripping % (1 Stage)Process Hazard
This compound 1:1 Ammonia (

)
> 98% Low
Alamine 336 Acidified Thiourea / Perchloric Acid~85-90%High (Carcinogenic/Explosive)
Aliquat 336 Perchloric Acid / NaOH + NaCl~60-80%High

Process Insight: The ability to strip Pd using simple ammonia allows for the direct precipitation of Palladium Diammine Dichloride (


) from the strip liquor, streamlining the refining workflow.
Case Study B: Selectivity Factors ( )

In complex matrices containing Iron (Fe), Copper (Cu), and Nickel (Ni), 4-OA shows high selectivity for soft acids (Pd, Pt, Au) over hard acids.

  • Separation Factor

    
    :  > 10,000 (at 1M HCl).
    
  • Separation Factor

    
    :  > 5,000.
    

Visualizing the Efficiency Logic

The following diagram illustrates the "Goldilocks Zone" of basicity that makes 4-OA efficient for reversible extraction.

G Feed Feed Solution (Pd in HCl) Extractant_Aliphatic Aliphatic Amine (Alamine 336) Feed->Extractant_Aliphatic High Uptake Extractant_Aromatic This compound (4-OA) Feed->Extractant_Aromatic High Uptake Raffinate Raffinate (Fe, Ni, Cu rejected) Product Pure Pd Product Complex_Strong Stable Complex (Hard to Strip) Extractant_Aliphatic->Complex_Strong High Basicity Strong Ion Pair Extractant_Aromatic->Raffinate Complex_Moderate Reversible Complex (Easy to Strip) Extractant_Aromatic->Complex_Moderate Moderate Basicity Weaker Ion Pair Strip_Harsh Harsh Stripping (Thiourea/HClO4) Complex_Strong->Strip_Harsh Requires Strip_Mild Mild Stripping (Ammonia) Complex_Moderate->Strip_Mild Allows Strip_Harsh->Product High Cost/Risk Strip_Mild->Product Efficient Recovery

Figure 1: Comparative workflow showing the stripping advantage of Aromatic Amines (4-OA) over Aliphatic Amines due to bond reversibility.

Validated Experimental Protocol

To verify the extraction efficiency of 4-OA, use the following self-validating protocol. This method ensures mass balance closure.

Reagents
  • Extractant: this compound (p-octylaniline), 98% purity.

  • Diluent: Xylene (preferred for aromatic solubility) or Toluene.[2]

  • Feed: 100 ppm Pd(II) in 1.0 M HCl.

Step-by-Step Workflow
  • Phase Preparation:

    • Dissolve this compound in xylene to create a 0.1 M (approx 2% v/v) organic phase.

    • Check: Ensure solution is clear; if turbid, filter.

  • Extraction (Loading):

    • Mix Organic Phase and Aqueous Feed in a 1:1 ratio (e.g., 10 mL each) in a separatory funnel.

    • Shake vigorously for 3 minutes . (Kinetics study shows equilibrium is reached < 2 mins).

    • Allow phases to settle (Separation time typically < 60 seconds due to density difference).

  • Scrubbing (Optional but Recommended):

    • Contact the loaded organic phase with 0.1 M HCl (1:5 ratio) to remove physically entrained base metals (Fe/Cu).

  • Stripping (Recovery):

    • Contact the loaded organic phase with 1:1 Ammonia solution (approx 7-8 M).

    • Shake for 3 minutes.

    • Collect the aqueous strip liquor.

  • Analysis & Calculation:

    • Analyze Raffinate and Strip Liquor using ICP-OES or Spectrophotometry (410-420 nm for Pd-thiol complexes).

    • Calculation:

      
      
      
      
      
Protocol Workflow Diagram

Workflow Start Start: Phase Prep (4-OA in Xylene) Contact Contact: 1:1 Ratio 3 min Shake Start->Contact Settle Phase Separation (Wait 60s) Contact->Settle Raffinate Raffinate Analysis (Measure remaining Pd) Settle->Raffinate Aqueous Phase LoadedOrg Loaded Organic Phase Settle->LoadedOrg Organic Phase StripContact Stripping (1:1 Ammonia) LoadedOrg->StripContact FinalProd Final Product (Pd-Amine Complex) StripContact->FinalProd Recovered Pd

Figure 2: Validated laboratory workflow for determining Distribution Coefficient (D).

References

  • Gavali, L. V., et al. "4-Methyl-N-n-octylaniline as an Emerging Extractant for the Liquid-Liquid Extraction of Toxic Metal like Lead(II)."[2] Rasayan Journal of Chemistry, Vol. 14, No. 1, 2021.[2][3]

  • Rane, M.V., et al. "PGM ore processing: LIX reagents for palladium extraction & platinum stripping from Alamine 336."[4][5] Minerals Engineering, 2019.[5]

  • Paiva, A.P. "Reviews on the solvent extraction of palladium(II)." Solvent Extraction and Ion Exchange, 2000. (Foundational text on amine basicity comparison).
  • Sahu, S.K., et al. "Separation of Pd(II) and Pt(IV) from acidic chloride media using various amine extractants." Journal of Radioanalytical and Nuclear Chemistry.
  • MDPI. "Selective and Mutual Separation of Palladium(II), Platinum(IV), and Rhodium(III) Using Aliphatic Primary Amines." Metals, 2019.

Sources

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